(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYUXYNQDXZTD-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427088 | |
| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392338-15-7 | |
| Record name | tert-Butyl methyl[(3R)-pyrrolidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R)-3-(Methylamino)pyrrolidine, 3-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS No. 392338-15-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, with the CAS number 392338-15-7, is a chiral pyrrolidine derivative that serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its stereospecific structure and the presence of a Boc-protecting group make it a valuable intermediate for the synthesis of complex bioactive molecules.[1] This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in pharmaceutical research, particularly in the development of antiviral agents.[1]
Chemical and Physical Properties
This compound is a white to cream-colored solid powder at room temperature. It exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and has some solubility in water. A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 392338-15-7 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [1][2] |
| Boiling Point | 268.4 ± 29.0 °C at 760 mmHg | |
| Density | 1.03 ± 0.1 g/cm³ | |
| Flash Point | 116.0 ± 24.3 °C | |
| LogP | 1.12 | |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [2] |
| InChI Key | XYKYUXYNQDXZTD-MRVPVSSYSA-N | [1] |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from (R)-3-aminopyrrolidine. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the methylation of the resulting carbamate.
Step 1: Synthesis of (R)-tert-butyl pyrrolidin-3-ylcarbamate
This initial step involves the protection of the primary amine of (R)-3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
(R)-3-aminopyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1M Sodium Hydroxide (NaOH) solution
-
Water
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve (R)-3-aminopyrrolidine in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M NaOH solution and then with water.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexanes as the eluent to yield (R)-tert-butyl pyrrolidin-3-ylcarbamate.
Step 2: Synthesis of this compound
The second step involves the N-methylation of the Boc-protected pyrrolidine. This can be achieved using a strong base to deprotonate the carbamate nitrogen, followed by reaction with a methylating agent.
Materials:
-
(R)-tert-butyl pyrrolidin-3-ylcarbamate
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of (R)-tert-butyl pyrrolidin-3-ylcarbamate in anhydrous THF, add sodium hydride in portions at 0°C under an inert atmosphere.
-
Allow the mixture to stir for a short period to ensure deprotonation.
-
Add methyl iodide dropwise to the reaction mixture.
-
Let the reaction proceed at room temperature overnight, monitoring by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash chromatography to obtain this compound.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its chiral nature is often essential for the biological activity of the final drug molecule.
One of the notable applications of this compound is in the development of antiviral agents.[1] Specifically, derivatives of this compound have shown promising activity against the respiratory syncytial virus (RSV).[1]
The logical workflow for the utilization of this compound in drug discovery is depicted below.
Caption: Synthetic and developmental pathway utilizing the target compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves and safety glasses should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a key chiral intermediate with significant applications in the field of drug discovery and development. This guide provides essential information for researchers and scientists working with this compound, including its properties, a detailed synthetic protocol, and its role in the synthesis of pharmacologically active molecules. The provided experimental details and data aim to facilitate its effective use in the laboratory setting.
References
An In-depth Technical Guide on (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental insights, and visualization of related biological pathways.
Core Chemical Properties
This compound is a chiral organic compound featuring a pyrrolidine ring, a carbamate group, and a tert-butyl moiety. Its specific stereochemistry and functional groups make it a valuable building block in medicinal chemistry.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 392338-15-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1][2] |
| Boiling Point | ~268 °C | [2] |
| Flash Point | ~116 °C | [2] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [1] |
Spectroscopic and Safety Information
Safety and Handling: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment should be used when handling this chemical.
Synthesis and Experimental Protocols
The synthesis of this compound and related carbamates generally involves the protection of an amine functionality. A common method is the reaction of an appropriate pyrrolidine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
General Experimental Protocol for Carbamate Synthesis
A general procedure for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate in a suitable solvent, often in the presence of a base like triethylamine or sodium hydroxide. The reaction progress is typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the product is isolated and purified using standard techniques such as extraction and column chromatography.[7][11]
Biological Significance and Applications
This compound serves as a crucial chiral intermediate in the synthesis of pharmacologically active molecules, notably orexin receptor antagonists and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[12]
Role as a Key Intermediate in Drug Development
The pyrrolidine moiety and the carbamate protecting group of this compound are strategically important for building more complex molecular architectures. Its chirality is essential for the stereospecific interactions required for the efficacy of the final drug products.
Orexin Signaling Pathway
Orexin receptor antagonists are used in the treatment of insomnia. They function by blocking the binding of orexin neuropeptides to their receptors (OX1R and OX2R), thereby suppressing the wake-promoting effects of the orexin system.[13][14][15][16]
IRAK4 Signaling Pathway
IRAK4 is a critical kinase in the innate immune response, acting downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[17][18][19][20] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. IRAK4 inhibitors block the signaling cascade that leads to the production of pro-inflammatory cytokines.
Conclusion
This compound is a valuable chiral building block with significant applications in the development of novel therapeutics. Its well-defined structure and stereochemistry are pivotal for the synthesis of potent and selective orexin receptor antagonists and IRAK4 inhibitors. A thorough understanding of its chemical properties and its role in the synthesis of these inhibitors is essential for researchers and scientists working on the discovery and development of new drugs for sleep disorders, inflammatory diseases, and cancer. Further research into the spectroscopic characterization and optimization of synthetic routes for this compound will continue to be of high value to the scientific community.
References
- 1. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [benchchem.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. 392338-15-7 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tert-Butyl carbamate [webbook.nist.gov]
- 10. tert-Butyl carbamate [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective synthesis of a dual orexin receptor antagonist. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US20170305901A1 - THERAPEUTIC TARGETING OF INTERLEUKIN-1 RECEPTOR-ASSOCIATED KINASE 4 (IRAK4) IN CANCERS CHARACTERIZED BY REARRANGEMENTS IN THE MIXED LINEAGE LEUKEMIA GENE (MLL-r) - Google Patents [patents.google.com]
An In-depth Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a key chiral building block in medicinal chemistry. It details the molecule's physicochemical properties, a representative synthetic protocol, and its applications in drug design, with a focus on its structural role in developing novel therapeutics.
Physicochemical Properties
This compound is a bifunctional molecule featuring a pyrrolidine ring, a secondary amine protected by a tert-butoxycarbonyl (Boc) group, and a methyl group on the carbamate nitrogen. This structure makes it a valuable intermediate in the synthesis of complex molecules. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 200.28 g/mol | [1][2][3][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |
| CAS Number | 392338-15-7 | [1][2] |
| IUPAC Name | tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | [2] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [5] |
| logP (XLOGP3) | 0.88 | [5] |
| Physical Form | White solid | [6] |
| Storage Temperature | 0-8 °C or Room Temperature, Sealed in dry conditions | [3][4][6] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the protection of a chiral pyrrolidine precursor. The following is a representative experimental protocol for the N-methylation and Boc-protection of (R)-3-aminopyrrolidine, adapted from general procedures for carbamate synthesis.
Objective: To synthesize this compound from (R)-3-aminopyrrolidine.
Materials:
-
(R)-3-aminopyrrolidine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Formaldehyde
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol:
Step 1: Boc Protection of (R)-3-aminopyrrolidine
-
Dissolve (R)-3-aminopyrrolidine dihydrochloride (1.0 eq.) in a 1:1 mixture of DCM and water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium bicarbonate (3.0 eq.) to neutralize the hydrochloride salt.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM dropwise to the reaction mixture while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-tert-butyl pyrrolidin-3-ylcarbamate.
Step 2: N-methylation of the Boc-protected pyrrolidine
-
Dissolve the product from Step 1 (1.0 eq.) in methanol.
-
Add aqueous formaldehyde (37 wt. %, 1.5 eq.) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 30 minutes.
-
Continue stirring at room temperature for an additional 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product via column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Applications in Drug Development
The carbamate group is a crucial structural motif in numerous approved drugs.[7][8] It serves as a stable and effective peptide bond surrogate, enhancing the metabolic stability and cell permeability of drug candidates.[7][8]
This compound is utilized as a chiral building block in the synthesis of complex bioactive molecules. The pyrrolidine ring is a common scaffold in many pharmaceuticals, and the protected amine allows for sequential, controlled introduction of substituents. The Boc protecting group is stable under many reaction conditions but can be easily removed with mild acid, enabling further functionalization at that position. This makes the compound a versatile intermediate for creating libraries of compounds in the drug discovery process.
Synthesis Workflow Visualization
The following diagram illustrates a logical workflow for the synthesis of the target compound. It outlines the key transformations from a commercially available starting material to the final product.
Caption: Synthetic workflow for this compound.
References
- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 2. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 199336-83-9|tert-Butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:392338-15-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 392338-15-7 | this compound | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. tert-Butyl n-[(3R)-pyrrolidin-3-ylmethyl]carbamate | 173340-25-5 [sigmaaldrich.com]
- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral building block of interest to researchers and professionals in drug discovery and development.
Chemical Structure and Identification
This compound is a carbamate derivative featuring a pyrrolidine ring with a defined stereochemistry at the C3 position. The tert-butyl protecting group on the carbamate nitrogen enhances its stability and utility in organic synthesis.
Molecular Structure:
Chemical Structure of this compound
| Identifier | Value |
| IUPAC Name | tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate[1] |
| CAS Number | 392338-15-7[1] |
| PubChem CID | 7019173[1] |
| Molecular Formula | C10H20N2O2[1] |
| Molecular Weight | 200.28 g/mol [1] |
| InChI Key | XYKYUXYNQDXZTD-MRVPVSSYSA-N[1] |
| SMILES | CC(C)(C)OC(=O)N(C)[C@@H]1CCNC1[1] |
Physicochemical and Spectroscopic Data
While experimentally determined data for this specific compound is not widely published, computed properties and expected spectral characteristics based on its structure and data from similar compounds are summarized below.
Table of Physicochemical Properties (Computed)
| Property | Value | Source |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 200.152477885 | PubChem[1] |
| Topological Polar Surface Area | 41.6 Ų | PubChem[1] |
Predicted Spectroscopic Data
Based on the structure of this compound and spectral data of analogous compounds, the following spectral characteristics are anticipated.
Table of Predicted Spectroscopic Data
| Technique | Expected Peaks/Shifts |
| ¹H NMR | δ (ppm): ~ 3.0 - 3.6 (m, CH₂-N and CH-N of pyrrolidine) ~ 2.8 (s, N-CH₃) ~ 1.8 - 2.2 (m, CH₂ of pyrrolidine) ~ 1.4 (s, 9H, C(CH₃)₃) |
| ¹³C NMR | δ (ppm): ~ 155 (C=O, carbamate) ~ 80 (C(CH₃)₃) ~ 50-60 (CH-N and CH₂-N of pyrrolidine) ~ 30-35 (N-CH₃ and CH₂ of pyrrolidine) ~ 28 (C(CH₃)₃) |
| IR Spectroscopy | ν (cm⁻¹): ~ 3300-3400 (N-H stretch, pyrrolidine) ~ 2850-2980 (C-H stretch, alkyl) ~ 1680-1700 (C=O stretch, carbamate) ~ 1160-1250 (C-N stretch) |
| Mass Spectrometry | m/z: 201.1599 ([M+H]⁺) Key fragments would likely arise from the loss of the tert-butyl group or cleavage of the pyrrolidine ring. |
Synthesis
Proposed Synthetic Pathway
Proposed synthesis of this compound.
Experimental Protocol (Proposed)
Materials:
-
(R)-3-(Methylamino)pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of (R)-3-(methylamino)pyrrolidine in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
Applications in Drug Discovery and Research
This compound serves as a valuable chiral building block in the synthesis of more complex molecules for drug discovery. Its pyrrolidine scaffold is a common motif in many biologically active compounds.
One area of interest is its potential role as an inhibitor of neutral sphingomyelinase 2 (nSMase2). nSMase2 is an enzyme involved in the hydrolysis of sphingomyelin to ceramide, a lipid messenger implicated in various cellular processes, including inflammation, apoptosis, and exosome biogenesis. Inhibition of nSMase2 is a therapeutic strategy being explored for various diseases.
Experimental Workflow: nSMase2 Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory activity of compounds like this compound against nSMase2 using a fluorescence-based assay.
Workflow for a fluorescence-based nSMase2 inhibition assay.
Detailed Protocol: Fluorescence-Based nSMase2 Inhibition Assay
This protocol is a generalized procedure for a coupled enzymatic assay to measure nSMase2 activity.
Principle:
-
nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine and ceramide.
-
Alkaline phosphatase (ALP) hydrolyzes phosphorylcholine to choline.
-
Choline oxidase oxidizes choline, producing hydrogen peroxide (H₂O₂).
-
Horseradish peroxidase (HRP) catalyzes the reaction between H₂O₂ and a fluorogenic probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which is quantified.
Materials:
-
Recombinant human nSMase2
-
Sphingomyelin (substrate)
-
Alkaline phosphatase (ALP)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and Triton X-100)
-
96-well black microplates
-
Test compound: this compound
-
Positive control inhibitor (e.g., GW4869)
-
DMSO (for dissolving compounds)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the wells. Include wells for a positive control, a negative control (DMSO vehicle), and a no-enzyme control.
-
Add the nSMase2 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the sphingomyelin substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and initiate the detection step by adding a detection mix containing ALP, choline oxidase, HRP, and Amplex Red reagent.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. While some experimental data is not publicly available, the provided information on its structure, properties, likely synthesis, and potential applications offers a strong starting point for further investigation.
References
An In-depth Technical Guide to (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in many biologically active compounds, and the tert-butoxycarbonyl (Boc) protecting group allows for selective manipulation in complex synthetic pathways. This document provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role as a versatile intermediate in the creation of novel therapeutics.
Chemical Identity and Synonyms
Proper identification of chemical compounds is crucial for research and development. This compound is known by several names and identifiers, which are summarized below.
| Identifier Type | Value |
| IUPAC Name | tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate[1] |
| CAS Number | 392338-15-7[2][3] |
| Molecular Formula | C10H20N2O2[1] |
| Molecular Weight | 200.28 g/mol [1] |
| PubChem CID | 7019173[1] |
| MDL Number | MFCD09263387[3] |
| InChI Key | XYKYUXYNQDXZTD-MRVPVSSYSA-N[1] |
| SMILES | CN([C@@H]1CCNC1)C(=O)OC(C)(C)C[2] |
| Synonym 1 | (R)-3-(N-Boc-N-methylamino)pyrrolidine[1] |
| Synonym 2 | Methyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester[1] |
| Synonym 3 | tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate[1] |
Physicochemical Properties
The following table summarizes key physicochemical properties. While experimental data for the target compound is limited, computed values and data from analogous compounds are provided for reference.
| Property | Value | Source Type |
| Appearance | Off-white solid (Analogous Compound) | Experimental |
| Melting Point | 105 - 109 °C (tert-Butyl carbamate) | Experimental |
| Boiling Point | 389.7 ± 31.0 °C at 760 mmHg (Analogous Compound) | Predicted |
| Solubility | Insoluble in water (tert-Butyl carbamate) | Experimental |
| XLogP3 | 0.9[1] | Computed[1] |
| Purity | Typically >97% | From Suppliers |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its effective use in research. The following protocols are based on established procedures for similar compounds.
Synthesis of this compound
This procedure outlines a general method for the N-methylation and Boc-protection of a pyrrolidine precursor.
Workflow for Synthesis
Caption: General synthetic route for this compound.
Materials:
-
(R)-3-Aminopyrrolidine dihydrochloride
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Boc Protection:
-
To a solution of (R)-3-aminopyrrolidine dihydrochloride in DCM, add triethylamine at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain (R)-tert-butyl pyrrolidin-3-ylcarbamate.
-
-
N-Methylation:
-
Suspend sodium hydride in anhydrous THF under an inert atmosphere.
-
Add a solution of (R)-tert-butyl pyrrolidin-3-ylcarbamate in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Purification by Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare a slurry of silica gel in a hexane/ethyl acetate mixture (e.g., 9:1).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., 10% to 50%).
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (400 MHz, CDCl3): δ (ppm) ~3.4-3.6 (m, 2H, CH2N), ~3.2-3.4 (m, 2H, CH2N), ~2.8-3.0 (m, 1H, CHN), ~2.7 (s, 3H, NCH3), ~1.8-2.1 (m, 2H, CH2), ~1.45 (s, 9H, C(CH3)3). (Note: This is a predicted spectrum based on analogous compounds).
-
13C NMR (100 MHz, CDCl3): δ (ppm) ~155.0 (C=O), ~79.5 (C(CH3)3), ~55.0 (CHN), ~46.0 (CH2N), ~45.0 (CH2N), ~32.0 (NCH3), ~30.0 (CH2), ~28.5 (C(CH3)3). (Note: This is a predicted spectrum based on analogous compounds).
2. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Expected Retention Time: Dependent on the specific gradient and column used.
Applications in Drug Development
This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. One notable application is its use in the construction of self-immolative linkers for antibody-drug conjugates (ADCs).
Role in Self-Immolative Linkers for ADCs
In ADCs, a cytotoxic drug is linked to an antibody that targets cancer cells. A self-immolative linker is a chemical moiety that, after a specific triggering event (e.g., enzymatic cleavage), undergoes a spontaneous cascade reaction to release the active drug. The pyrrolidine-carbamate structure can be engineered into such linkers.
Logical Workflow for ADC Application
Caption: Workflow illustrating the use of the pyrrolidine derivative in ADC development.
Safety and Handling
Appropriate safety precautions must be taken when handling this compound.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature: 2-8°C.[2]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.
Conclusion
This compound is a key chiral building block with significant potential in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and the presence of a versatile Boc-protecting group make it an ideal starting material for creating novel molecular architectures. Understanding its properties, synthesis, and handling is crucial for its effective application in the advancement of drug discovery and development.
References
An In-Depth Technical Guide to the Synthesis of (R)-3-(N-Boc-N-methylamino)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a common and effective synthetic route for the preparation of (R)-3-(N-Boc-N-methylamino)pyrrolidine, a valuable chiral building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, (R)-3-(Boc-amino)pyrrolidine, followed by its N-methylation to yield the target compound. This document offers detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the successful synthesis of this important molecule.
Overall Synthetic Pathway
The synthesis of (R)-3-(N-Boc-N-methylamino)pyrrolidine is most effectively achieved through a two-step sequence starting from (R)-3-amino-1-benzylpyrrolidine. The initial step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The second step is the removal of the benzyl protecting group via catalytic hydrogenation to yield (R)-3-(Boc-amino)pyrrolidine. The final step is the selective N-methylation of the remaining secondary amine.
Chiral Pyrrolidine Building Blocks: A Technical Guide for Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and a cornerstone in asymmetric synthesis. Its prevalence in numerous natural products, pharmaceuticals, and as a core element of the amino acid proline underscores its significance. The stereochemistry of the pyrrolidine core is often crucial for biological activity, making the development of efficient and stereoselective synthetic methodologies for chiral pyrrolidine building blocks a paramount objective in modern drug discovery and development.[1] This technical guide provides an in-depth overview of the synthesis of chiral pyrrolidine building blocks, their applications in drug development, and detailed experimental protocols for key synthetic transformations.
Synthetic Strategies for Chiral Pyrrolidines
The asymmetric synthesis of pyrrolidines can be broadly categorized into two main approaches: functionalization of a pre-existing chiral pyrrolidine ring, often derived from the chiral pool, and de novo construction of the pyrrolidine ring from acyclic precursors using asymmetric catalysis.
Chiral Pool Approach
L-proline and L-hydroxyproline are readily available and inexpensive chiral starting materials that serve as versatile building blocks for the synthesis of a wide array of functionalized chiral pyrrolidines. The inherent stereochemistry of these natural amino acids provides a straightforward entry into enantiomerically pure pyrrolidine derivatives.
Asymmetric Catalysis
Asymmetric catalysis offers a powerful and atom-economical approach to chiral pyrrolidines, enabling the construction of diverse and complex structures with high levels of stereocontrol. Key catalytic methodologies include:
-
Organocatalysis: Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for a variety of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions.[2] These catalysts typically operate through the formation of chiral enamines or iminium ions.
-
Metal Catalysis: Transition metal complexes featuring chiral ligands are widely employed for the enantioselective synthesis of pyrrolidines. Common strategies include:
-
1,3-Dipolar Cycloadditions: Metal-catalyzed asymmetric [3+2] cycloadditions of azomethine ylides with alkenes are a powerful tool for the construction of highly substituted pyrrolidines.[3] Copper(I) and silver(I) complexes with chiral ligands are frequently used.
-
Palladium-Catalyzed Cycloadditions: Palladium catalysts in conjunction with chiral phosphoramidite ligands enable the enantioselective [3+2] cycloaddition of trimethylenemethane (TMM) with imines to afford chiral pyrrolidines.[4][5]
-
Intramolecular C-H Amination: Copper-catalyzed intramolecular C-H amination reactions provide a direct route to the pyrrolidine ring from acyclic amine precursors.
-
Data Presentation: Comparison of Synthetic Methods
The following tables summarize the quantitative data for various asymmetric synthetic methods leading to chiral pyrrolidine derivatives, allowing for a comparative analysis of their efficiency and stereoselectivity.
Table 1: Organocatalytic Asymmetric Michael Addition
| Catalyst | Aldehyde/Ketone | Nitroalkene | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| (S)-Prolinamide | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 24 | 95 | 95:5 | 98 | [6] |
| Diarylprolinol Silyl Ether | Propanal | β-Nitrostyrene | CH2Cl2 | -20 | 12 | 92 | >95:5 | 99 | [4] |
| Pyrrolidine-Thiourea | Acetone | β-Nitrostyrene | Toluene | RT | 48 | 88 | 90:10 | 92 | [7] |
| Camphor-derived prolinamide | Cyclohexanone | (E)-Nitrostyrene | Water | RT | 36 | 99 | 98:2 | 99 | [6] |
Table 2: Metal-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
| Metal/Ligand | Imine/Ylide Precursor | Alkene | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (endo:exo) | ee (%) (endo) | Reference |
| Cu(I)/TF-BiphamPhos | Glycine methyl ester/Benzaldehyde | N-Phenylmaleimide | CH2Cl2 | RT | 2 | 95 | >95:5 | 98 | [3] |
| Ag(I)/Fesulphos | Glycine methyl ester/Benzaldehyde | Dimethyl fumarate | Toluene | 0 | 12 | 85 | 90:10 | 92 | [3] |
| Cu(I)/(S)-DTBM-segphos | Methyl 2-(phenylimino)acetate | 1,1-Difluoro-2-phenyl-ethene | Toluene | 80 | 48 | 60 | >20:1 | 60 | [8] |
| Cu(I)/DHIPOH derivative | Iminoester | β-Phthalimidonitroethene | CH2Cl2 | RT | - | - | - | - | [3] |
Table 3: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition
| Ligand | Imine | TMM Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R,R)-ANDEN-Phosphoramidite | N-Boc-benzaldimine | (2-(Trimethylsilyl)methyl)allyl acetate | Toluene | 25 | 12 | 92 | 95 | [4][5] |
| Bis-2-naphthyl phosphoramidite L12 | N-Boc-cinnamaldimine | (2-(Trimethylsilyl)methyl)allyl acetate | Dioxane | 30 | 18 | 88 | 93 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Proline-Catalyzed Asymmetric Aldol Reaction
This protocol describes a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
(S)-Proline
-
Aldehyde (1.0 equiv)
-
Ketone (10.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (S)-proline (0.1 mmol, 10 mol%) in anhydrous DMSO (2.0 mL) in a round-bottom flask, add the aldehyde (1.0 mmol).
-
Add the ketone (10.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to afford the desired β-hydroxy carbonyl compound.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.
Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide (generated in situ from an iminoester) with an alkene.[3][9]
Materials:
-
Copper(I) salt (e.g., Cu(CH3CN)4PF6, 5 mol%)
-
Chiral ligand (e.g., (S)-DTBM-segphos, 6 mol%)
-
Iminoester (1.0 equiv)
-
Alkene (1.2 equiv)
-
Base (e.g., DBU or a tertiary amine, 1.2 equiv)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the copper(I) salt (0.05 mmol) and the chiral ligand (0.06 mmol).
-
Add anhydrous and degassed solvent (e.g., toluene, 2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the iminoester (1.0 mmol) and the alkene (1.2 mmol) to the reaction mixture.
-
Add the base (1.2 mmol) dropwise to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to afford the desired chiral pyrrolidine.
-
Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC.
Applications in Drug Development and Signaling Pathways
Chiral pyrrolidine building blocks are integral to the development of a wide range of therapeutic agents. Their rigid conformational nature and the ability to project substituents in well-defined spatial orientations make them ideal pharmacophores for interacting with biological targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
Several DPP-4 inhibitors, such as vildagliptin and sitagliptin, incorporate a chiral pyrrolidine moiety. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby improving glycemic control.
Anticancer Agents
The pyrrolidine scaffold is present in numerous compounds with potent anticancer activity. These agents can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death). Some pyrrolidine derivatives have been shown to induce apoptosis by activating the caspase cascade, a family of proteases that play a central role in the execution of apoptosis.
Antiviral Agents
Chiral pyrrolidines are also key components of antiviral drugs. Viruses replicate by hijacking the host cell's machinery. Antiviral drugs can interfere with various stages of the viral life cycle, including entry into the host cell, replication of the viral genome, and assembly and release of new virus particles. Pyrrolidine-based antivirals can be designed to inhibit specific viral enzymes, such as proteases or polymerases, that are essential for viral replication. For instance, some pyrrolidine-containing drugs are known to inhibit the hepatitis C virus (HCV) NS3/4A protease.[10]
Experimental Workflow for Chiral Pyrrolidine Synthesis and Evaluation
The development of novel chiral pyrrolidine building blocks and their application in drug discovery follows a logical workflow, from initial catalyst screening and reaction optimization to the synthesis of a compound library and subsequent biological evaluation.
Conclusion
Chiral pyrrolidine building blocks are of immense value to the pharmaceutical and chemical industries. The continued development of novel, efficient, and highly stereoselective synthetic methods is crucial for expanding the accessible chemical space of pyrrolidine-based compounds. This guide has provided a comprehensive overview of the state-of-the-art in chiral pyrrolidine synthesis, offering valuable data, detailed protocols, and insights into their application in drug discovery. The strategic application of these building blocks, guided by an understanding of their interaction with biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide: Spectroscopic Data for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate. This compound, also known by its IUPAC name tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate, is a valuable building block in medicinal chemistry and drug development.[1] Its structural elucidation through various spectroscopic techniques is crucial for quality control, reaction monitoring, and ensuring the stereochemical integrity of subsequent, more complex molecules.
Core Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | m | 1H | CH-N(Boc)Me |
| ~3.1 - 3.3 | m | 2H | N-CH₂ (pyrrolidine ring) |
| ~2.8 - 3.0 | m | 2H | N-CH₂ (pyrrolidine ring) |
| ~2.7 | s | 3H | N-CH₃ |
| ~1.8 - 2.1 | m | 2H | CH₂ (pyrrolidine ring) |
| 1.45 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C=O (carbamate) |
| ~80 | C(CH₃)₃ |
| ~55 | CH-N(Boc)Me |
| ~50 | N-CH₂ (pyrrolidine ring) |
| ~45 | N-CH₂ (pyrrolidine ring) |
| ~34 | N-CH₃ |
| ~30 | CH₂ (pyrrolidine ring) |
| ~28 | C(CH₃)₃ |
Table 3: Mass Spectrometry Data
| Technique | Ion [M+H]⁺ (Calculated) | Ion [M+H]⁺ (Observed) |
| ESI-MS | 201.1603 | Typically within ± 5 ppm |
Molecular Formula: C₁₀H₂₀N₂O₂ Molecular Weight: 200.28 g/mol [1]
Table 4: Infrared (IR) Spectroscopy Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1365 | Medium | C-H bend (tert-butyl) |
| ~1170 | Strong | C-N stretch |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 5-10 mg of the analyte, this compound, is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a 400 or 500 MHz spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
-
The spectrum is proton-decoupled to simplify the signals to singlets for each unique carbon atom.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
2. Analysis:
-
The analysis is performed using an electrospray ionization (ESI) mass spectrometer.
-
The sample solution is introduced into the ESI source, where it is ionized.
-
The mass-to-charge ratio (m/z) of the resulting ions is measured, typically in positive ion mode to observe the protonated molecule [M+H]⁺.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a liquid sample, a thin film is cast onto a salt plate (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
2. Analysis:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a small molecule like this compound.
References
In-Depth Technical Guide: (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and physicochemical information for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral pyrrolidine derivative with applications in pharmaceutical research and organic synthesis.
Chemical and Physical Properties
This compound, with the CAS Number 392338-15-7, is a versatile building block in the development of more complex molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it particularly useful in multi-step synthetic processes.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 392338-15-7 | [1] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2] |
| Molecular Weight | 200.28 g/mol | [2] |
| Appearance | Liquid | [2] |
| Boiling Point | 268 °C | [3] |
| Flash Point | 116 °C | [3] |
| Density | 1.03 g/cm³ | [3] |
| InChI Key | XYKYUXYNQDXZTD-MRVPVSSYSA-N | [2] |
| SMILES | CN([C@@H]1CCNC1)C(=O)OC(C)(C)C |
Safety and Handling
This section outlines the known hazards and recommended handling procedures for this compound, based on available Safety Data Sheets (SDS).
Hazard Identification
The compound is classified with the following hazards under the Globally Harmonized System (GHS):
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Pictograms:
Precautionary Measures and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is essential when handling this compound.
Table 3: Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash hands thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P330 | Rinse mouth.[1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.
First Aid Measures
Table 4: First Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Wash out mouth with water; Do NOT induce vomiting; call a physician.[1] |
Storage and Disposal
-
Storage: Keep in a dark place, sealed in a dry, cool, and well-ventilated area. Recommended storage temperature is 2-8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.
Experimental Protocols
General Synthesis of a Boc-Protected Pyrrolidine Derivative
This protocol outlines the general steps for the N-Boc protection of a pyrrolidine derivative, which is a key step in the synthesis of the title compound.
Caption: General workflow for Boc protection of a pyrrolidine derivative.
Biological Context and Potential Signaling Pathways
The pyrrolidine ring is a common scaffold in many biologically active compounds, and its derivatives have been explored for a variety of therapeutic applications. While specific signaling pathways for this compound are not well-documented, compounds with a similar pyrrolidine core are known to interact with the central nervous system.
For instance, some pyrrolidone derivatives, known as racetams, are reported to act as positive allosteric modulators of AMPA receptors, which are glutamate receptors in the central nervous system. This modulation can lead to an influx of Ca²⁺, which is an excitatory signal. This mechanism is thought to contribute to their nootropic (cognitive-enhancing) effects.
The following diagram illustrates a simplified, hypothetical signaling pathway that a pyrrolidine derivative might modulate, based on the known pharmacology of related compounds.
Caption: Hypothetical modulation of AMPA receptor signaling by a pyrrolidine derivative.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its potential hazards. The information provided in this guide is intended to assist researchers in its safe use and to provide a starting point for further investigation into its synthetic applications and biological activity. As with any chemical, it is imperative to consult the most up-to-date Safety Data Sheet before use and to conduct a thorough risk assessment for any experimental procedures.
References
Methodological & Application
Application Notes and Protocols: N-alkylation of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary methods for this transformation: direct alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for a range of substrates and scalable for different research and development needs.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry. Its pyrrolidine scaffold is a common motif in numerous biologically active molecules. N-alkylation of the secondary amine in the pyrrolidine ring allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The Boc (tert-butyloxycarbonyl) protecting group on the exocyclic nitrogen ensures chemoselective alkylation at the ring nitrogen.
Two of the most common and effective methods for the N-alkylation of such secondary amines are direct alkylation and reductive amination.
-
Direct Alkylation: This method involves the reaction of the amine with an alkyl halide (or other electrophiles like tosylates or mesylates) in the presence of a base. The choice of base and solvent is crucial to modulate the reactivity and minimize side reactions.
-
Reductive Amination: This two-step, one-pot process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. This method is particularly useful for introducing a wide variety of alkyl groups.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of pyrrolidine derivatives, based on literature precedents for similar substrates.
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Benzyl Bromide | K₂CO₃ | DMF | RT - 50 | 12 - 24 | 85-95 | N-Boc-4-aminomethylpiperidine |
| Methyl Iodide | Cs₂CO₃ | CH₃CN | 70 | 16 | ~96 | N-arylaminopyridinium salt |
| Hexyl Iodide | Cs₂CO₃ | CH₃CN | 70 | 16 | ~79 | N-arylaminopyridinium salt |
| 1,5-Dibromopentane | K₃PO₄ | CH₃CN | 50 | 24 | Good | Benzamide |
Table 2: Reductive Amination with Carbonyl Compounds
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Formaldehyde | NaBH(OAc)₃ | DCE | Acetic Acid | RT | 12 | >90 | Various amines |
| Acetone | NaBH(OAc)₃ | DCE | Acetic Acid | RT | 24 | 80-90 | Various amines |
| Benzaldehyde | NaBH₃CN | MeOH | Acetic Acid | RT | 12-24 | 85-95 | Various amines |
| Cyclohexanone | NaBH(OAc)₃ | THF | - | RT | 24 | ~80 | Various amines |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (NEt₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), or dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen anhydrous solvent (e.g., DMF, 0.1-0.5 M), add the base (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 70 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Protocol 2: Reductive Amination with a Carbonyl Compound
This protocol provides a general method for the N-alkylation of this compound via reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 eq.)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)) (1.2-1.5 eq.)
-
Anhydrous solvent (e.g., 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or methanol (MeOH))
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen anhydrous solvent (e.g., DCE, 0.1-0.5 M).
-
If necessary, add a catalytic amount of acetic acid (e.g., 1-2 drops or 0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
Mandatory Visualizations
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Application Notes and Protocols for the Deprotection of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Its stability under a wide range of reaction conditions and its facile removal under acidic conditions make it an ideal choice for the protection of amine functionalities. This document provides detailed application notes and experimental protocols for the deprotection of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate to yield (R)-3-(methylamino)pyrrolidine, a valuable chiral building block in medicinal chemistry.
(R)-3-(methylamino)pyrrolidine is a key intermediate in the synthesis of various biologically active compounds, including fluoroquinolone antibiotics and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[1][2][3] The efficient and high-yielding deprotection of its Boc-protected precursor is a critical step in these synthetic routes.
This document outlines two common and effective methods for the deprotection of this compound: using Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane.
Data Presentation
The following table summarizes the quantitative data for the deprotection of this compound under different acidic conditions.
| Reagent/Solvent | Temperature | Time | Yield | Purity | Reference |
| Trifluoroacetic acid (TFA) / Dichloromethane (DCM) | Room Temperature | 1-4 h | >90% | High | [4] |
| 4M HCl in 1,4-Dioxane | Room Temperature | 1-4 h | Typically High | High | General Protocol |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a common and highly effective method for the removal of the Boc protecting group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of TFA to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM. b. Dissolve the residue in ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: CO₂ evolution will occur. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (R)-3-(methylamino)pyrrolidine. The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol offers an alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify purification.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane to the starting material. The substrate can be either dissolved or suspended in the acidic solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. The product will often precipitate out of the solution as the hydrochloride salt.
-
Isolation: a. Upon completion of the reaction, collect the precipitated solid by filtration. b. Wash the solid with cold diethyl ether to remove any non-polar impurities. c. Dry the collected solid under vacuum to obtain (R)-3-(methylamino)pyrrolidine dihydrochloride.
-
Neutralization (Optional): If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a suitable base (e.g., NaOH solution) to the desired pH, followed by extraction with an organic solvent.
Mandatory Visualization
Caption: General reaction scheme for the acid-catalyzed deprotection.
Caption: Workflow for the synthesis of bioactive molecules.
References
Application Notes and Protocols for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry, primarily utilized as a scaffold in the synthesis of potent enzyme inhibitors and antiviral agents. Its stereochemically defined pyrrolidine core and the protected amine functionality make it an ideal starting material for the construction of complex bioactive molecules. These application notes provide an overview of its use in the development of neutral sphingomyelinase 2 (nSMase2) inhibitors and respiratory syncytial virus (RSV) replication inhibitors, complete with experimental protocols and relevant biological data.
I. Application in the Development of Neutral Sphingomyelinase 2 (nSMase2) Inhibitors
The dysregulation of neutral sphingomyelinase 2 (nSMase2), an enzyme responsible for the hydrolysis of sphingomyelin to ceramide, has been implicated in the pathology of several diseases, including Alzheimer's disease. Consequently, the development of nSMase2 inhibitors is a promising therapeutic strategy. A key example of a potent nSMase2 inhibitor synthesized from a derivative of this compound is phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC).
Quantitative Data: nSMase2 Inhibition
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| PDDC | nSMase2 | Fluorescence-based | 300 | [1] |
Signaling Pathway: nSMase2 in Cellular Stress Response
The following diagram illustrates the central role of nSMase2 in the cellular stress response pathway, leading to the production of ceramide, a key signaling lipid.
II. Application in the Development of Antiviral Agents against Respiratory Syncytial Virus (RSV)
Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The development of effective antiviral therapies is a critical unmet medical need. Pyrrolidine-based compounds have shown promise as RSV replication inhibitors. While specific quantitative data for direct derivatives of this compound are not yet widely published, the scaffold is a key component in the discovery of novel anti-RSV agents.
Experimental Workflow: Antiviral Screening
The general workflow for screening compounds for anti-RSV activity is depicted below.
Signaling Pathway: RSV Replication Cycle
The following diagram outlines the key stages of the Respiratory Syncytial Virus (RSV) replication cycle, highlighting potential targets for antiviral intervention.
III. Experimental Protocols
Protocol 1: Synthesis of Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC) - A Representative nSMase2 Inhibitor
This protocol is a representative synthesis based on related structures and common organic chemistry reactions. The initial deprotection of this compound is a crucial first step.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly in the next step or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Step 2: Synthesis of the Imidazo[1,2-b]pyridazine Core and Final Coupling The synthesis of the complex heterocyclic core and subsequent coupling to the deprotected pyrrolidine amine would follow multi-step procedures typically found in medicinal chemistry literature. These steps generally involve condensation and cyclization reactions to build the imidazopyridazine scaffold, followed by a nucleophilic aromatic substitution or a coupling reaction (e.g., Buchwald-Hartwig amination) with the pyrrolidine intermediate from Step 1.
Protocol 2: In Vitro Neutral Sphingomyelinase 2 (nSMase2) Inhibition Assay (Fluorescence-based)
This protocol is based on the widely used Amplex™ Red Sphingomyelinase Assay Kit.[2]
Materials:
-
Recombinant human nSMase2
-
Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and sphingomyelin)
-
Test compounds (e.g., PDDC) dissolved in DMSO
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 10 mM MgCl₂)
-
96-well black, flat-bottom plates
Procedure:
-
Prepare a working solution of the Amplex™ Red reagent by mixing the kit components according to the manufacturer's instructions. This solution will contain sphingomyelin, Amplex™ Red, HRP, choline oxidase, and alkaline phosphatase in the assay buffer.
-
Add 50 µL of the test compound dilutions (in assay buffer with a final DMSO concentration of ≤1%) to the wells of the 96-well plate.
-
Add 50 µL of the recombinant human nSMase2 enzyme solution to each well.
-
Initiate the reaction by adding 100 µL of the Amplex™ Red working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Respiratory Syncytial Virus (RSV) Plaque Reduction Assay
This is a standard virological assay to determine the antiviral efficacy of a compound.[3]
Materials:
-
HEp-2 cells (or other RSV-permissive cell line)
-
RSV (e.g., Long strain)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compounds dissolved in DMSO
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HEp-2 cells in 24-well plates and grow to confluence.[3]
-
Prepare serial dilutions of the test compound in cell culture medium.
-
In a separate tube, incubate a known titer of RSV with each compound dilution for 1 hour at 37°C.[3]
-
Remove the growth medium from the HEp-2 cell monolayers and inoculate with the virus-compound mixtures.[3]
-
Allow the virus to adsorb for 2 hours at 37°C.
-
Remove the inoculum and overlay the cell monolayers with methylcellulose medium containing the corresponding concentration of the test compound.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO₂ incubator until viral plaques are visible.[3]
-
Fix the cells with a formalin solution and stain with crystal violet.[3]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.[3]
References
- 1. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Inhibition of Neutral Sphingomyelinase 2 (nSMase2) by DPTIP: From Antiflaviviral Activity to Deciphering Its Binding Site through In Silico Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Sₙ2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure, featuring a secondary amine within a pyrrolidine ring, makes it a competent nucleophile for bimolecular nucleophilic substitution (Sₙ2) reactions. The tert-butyloxycarbonyl (Boc) protecting group on the exocyclic nitrogen allows for selective alkylation at the endocyclic secondary amine. This application note provides detailed protocols and data for the use of this compound as a nucleophile in Sₙ2 reactions, a cornerstone for the synthesis of diverse substituted pyrrolidine derivatives.
The Sₙ2 reaction is a fundamental transformation in organic synthesis characterized by the backside attack of a nucleophile on an electrophilic carbon center, resulting in the inversion of stereochemistry.[1] The reaction rate is influenced by the nature of the substrate, the nucleophile, the leaving group, and the solvent. For Sₙ2 reactions involving amine nucleophiles, a base is often employed to deprotonate the amine, thereby increasing its nucleophilicity.
General Reaction Scheme
The general scheme for the Sₙ2 reaction of this compound with an electrophile (R-X) is depicted below. The reaction typically proceeds in the presence of a base to facilitate the nucleophilic attack of the pyrrolidine nitrogen.
Caption: General Sₙ2 reaction of this compound.
Data Presentation: N-Alkylation Reactions
The following table summarizes representative quantitative data for the N-alkylation of this compound with various electrophiles via an Sₙ2 mechanism.
| Entry | Electrophile (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | Hypothetical |
| 2 | Ethyl Iodide | NaH | THF | 25 | 6 | 92 | Hypothetical |
| 3 | Methyl Iodide | NaH | THF | 0-25 | 18 | >95 | [2] |
| 4 | 1-Bromobutane | K₂CO₃ | DMF | 60 | 24 | 78 | Hypothetical |
Note: Data in entries 1, 2, and 4 are hypothetical and representative of typical Sₙ2 reactions with similar amine nucleophiles, included for illustrative purposes. Entry 3 is based on a general procedure for N-methylation of Boc-protected amino acids.[2]
Experimental Protocols
Protocol 1: N-Benzylation of this compound
This protocol describes the N-alkylation using benzyl bromide as the electrophile.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile to dissolve the starting material (approximately 0.1 M concentration). To this solution, add anhydrous potassium carbonate (2.0 eq).
-
Electrophile Addition: Add benzyl bromide (1.1 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl- this compound.
Caption: Experimental workflow for N-benzylation.
Protocol 2: N-Ethylation of this compound
This protocol details the N-alkylation using ethyl iodide with a strong base.
Materials:
-
This compound
-
Ethyl iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask or Schlenk flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for additions
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF (approximately 0.1 M concentration).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Add ethyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure N-ethyl-(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.
Signaling Pathways and Logical Relationships
The Sₙ2 reaction mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This "backside attack" leads to an inversion of the stereochemical configuration at the carbon center.
Caption: Sₙ2 reaction pathway.
Conclusion
This compound serves as an effective nucleophile in Sₙ2 reactions for the synthesis of a variety of N-substituted pyrrolidine derivatives. The choice of base and solvent system can be tailored to the specific electrophile and desired reaction conditions. The protocols provided herein offer a robust starting point for researchers in the development of novel chemical entities for pharmaceutical and other applications. Careful monitoring and purification are essential to obtain the desired products in high yield and purity.
References
Application Notes and Protocols for Coupling Reactions Involving (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various coupling reactions involving the chiral building block, (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate. This versatile compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols outlined below are based on established methodologies for similar N-Boc protected pyrrolidine derivatives and can be adapted for specific research and development needs.
Introduction
This compound is a valuable chiral synthon in medicinal chemistry and drug discovery. Its pyrrolidine core is a common motif in many pharmaceuticals, and the protected amine functionality allows for selective chemical modifications. Coupling reactions, such as carbon-carbon and carbon-nitrogen bond formation, are fundamental transformations that enable the elaboration of this core structure into more complex drug candidates.
This guide details protocols for three major classes of coupling reactions:
-
Palladium-Catalyzed C-C Coupling (Heck-type) : For the formation of carbon-carbon bonds, enabling the introduction of various substituents onto the pyrrolidine ring.
-
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) : For the synthesis of N-aryl pyrrolidines, a common structural feature in many bioactive compounds.[1]
-
Amide and Urea Formation : For the creation of amide and urea linkages, which are crucial functionalities in a vast number of pharmaceutical agents.
Palladium-Catalyzed C-C Coupling (Heck-type)
This protocol is adapted from a procedure for a similar N-Boc protected pyrrolidine derivative and can be optimized for specific substrates. This reaction facilitates the coupling of the pyrrolidine derivative with a vinyl or aryl halide.
Experimental Protocol
Materials:
-
This compound derivative (e.g., a vinyl or halo-substituted version)
-
Aryl or vinyl halide/triflate
-
Palladium Acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Diisopropylethylamine (DIPEA)
-
1-Methyl-2-pyrrolidinone (NMP)
-
Anhydrous, degassed solvent
Procedure:
-
To a dry, inert-atmosphere flask, add this compound derivative (1.0 eq.), the aryl or vinyl coupling partner (1.2 eq.), Palladium Acetate (0.05 eq.), and Tricyclohexylphosphine (0.1 eq.).
-
Add anhydrous, degassed 1-Methyl-2-pyrrolidinone (NMP) to achieve a suitable concentration (e.g., 0.1 M).
-
Add Diisopropylethylamine (DIPEA) (3.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Reactant 1 | Reactant 2 | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) |
| (R)-tert-butyl (pyrrolidin-3-yl)vinylcarbamate | Aryl Halide | Pd(OAc)₂ (5) | PCy₃ (10) | DIPEA (3) | NMP | 100 | 70-90 |
| (R)-tert-butyl 3-halopyrrolidine-1-carboxylate | Alkene | Pd(OAc)₂ (5) | PCy₃ (10) | DIPEA (3) | NMP | 100 | 65-85 |
Note: Yields are typical ranges and will vary depending on the specific substrates and reaction conditions.
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed C-C Coupling.
Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] This protocol provides a general procedure for the N-arylation of this compound with aryl halides. The choice of ligand and base is critical and may require optimization for specific substrates.[1][2]
Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), Pd(OAc)₂ (0.02 eq.), the phosphine ligand (0.04 eq.), and the base (1.4 eq.) to a dry reaction vessel.
-
Add anhydrous, degassed solvent (e.g., toluene) to the desired concentration.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
| Pyrrolidine Derivative | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) |
| This compound | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 75-95 |
| This compound | 2-Chloropyridine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Dioxane | 110 | 60-80 |
Note: Yields are typical ranges and will vary depending on the specific substrates and reaction conditions.
Signaling Pathway Diagram
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Amide and Urea Formation
The secondary amine of the deprotected this compound can readily undergo amide bond or urea formation.
Amide Bond Formation via Acyl Fluoride
This method is particularly useful for coupling with electron-deficient amines and sterically hindered substrates.[3]
Materials:
-
(R)-methyl(pyrrolidin-3-yl)amine (deprotected starting material)
-
Carboxylic acid
-
Pyridine
-
Cyanuric fluoride
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DCM, add pyridine (1.2 eq.) and cool to 0 °C.
-
Add cyanuric fluoride (0.5 eq.) and stir for 1 hour at 0 °C.
-
Add a solution of (R)-methyl(pyrrolidin-3-yl)amine (1.1 eq.) in DCM.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Urea Formation from Carbamates
This protocol describes the direct conversion of a carbamate to a urea using an aluminum amide complex.[4]
Materials:
-
This compound
-
Primary or secondary amine
-
Trimethylaluminum (2.0 M in toluene)
-
Anhydrous toluene
Procedure:
-
To a solution of the primary or secondary amine (1.2 eq.) in anhydrous toluene, add trimethylaluminum (1.2 eq.) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in toluene.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench carefully with Rochelle's salt solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation
| Reaction Type | Pyrrolidine Derivative | Coupling Partner | Reagents | Solvent | Temp. (°C) | Yield (%) |
| Amide Formation | (R)-methyl(pyrrolidin-3-yl)amine | Benzoic Acid | Cyanuric fluoride, Pyridine | DCM | RT | 80-95 |
| Urea Formation | This compound | Benzylamine | Trimethylaluminum | Toluene | 80 | 70-90 |
Note: Yields are typical ranges and will vary depending on the specific substrates and reaction conditions.
Logical Relationship Diagram
Caption: Synthetic pathways to amides and ureas.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The direct conversion of carbamates to ureas using aluminum amides [organic-chemistry.org]
Application Notes and Protocols: Asymmetric Synthesis with Chiral Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral pyrrolidine derivatives in asymmetric synthesis. The pyrrolidine scaffold is a privileged motif in organocatalysis, enabling the stereocontrolled formation of complex molecules, including key intermediates for pharmaceutical development.[1][2][3]
Application Note 1: The (S)-Proline-Catalyzed Asymmetric Aldol Reaction
(S)-Proline, the simplest chiral pyrrolidine derivative, is a powerful and inexpensive organocatalyst for direct asymmetric aldol reactions. It operates via an enamine-based mechanism, mimicking the function of Class I aldolase enzymes, to facilitate the carbon-carbon bond formation between a ketone donor and an aldehyde acceptor with high stereocontrol.[4][5] This reaction is foundational in asymmetric organocatalysis and avoids the need for pre-formed enolates and harsh reaction conditions.
Mechanism: Enamine Catalysis
The catalytic cycle involves the formation of a chiral enamine intermediate from the ketone and (S)-proline. This enamine then attacks the aldehyde electrophile in a stereochemically defined manner, directed by the catalyst's chiral environment. Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the proline catalyst.[4][5]
Performance Data
The proline-catalyzed aldol reaction is effective for a range of aldehydes with ketone donors like acetone or cyclohexanone. The use of co-solvents such as water/methanol mixtures can be highly beneficial.[6]
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | 20 | MeOH/H₂O (95:5) | 95 | 96 |
| 2 | 2-Nitrobenzaldehyde | 30 | DMSO/Acetone | 75 | >99 |
| 3 | 4-Cyanobenzaldehyde | 20 | MeOH/H₂O (95:5) | 90 | 94 |
| 4 | Benzaldehyde | 20 | MeOH/H₂O (95:5) | 75 | 92 |
| (Data adapted from representative literature.[7][8]) |
Detailed Experimental Protocol
Reaction: Asymmetric aldol addition of acetone to 4-nitrobenzaldehyde.
Materials:
-
(S)-Proline (10 mol%)
-
4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
Acetone (10.0 mmol, 0.74 mL)
-
Dimethylformamide (DMF), anhydrous (2.0 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-proline (11.5 mg, 0.1 mmol).
-
Add anhydrous DMF (2.0 mL) and stir the suspension at room temperature.
-
Add acetone (0.74 mL, 10.0 mmol) to the flask.
-
Add 4-nitrobenzaldehyde (151.1 mg, 1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.[9]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Application Note 2: Diarylprolinol Silyl Ether Catalyzed Asymmetric Michael Addition
Diarylprolinol silyl ethers, such as the Jørgensen-Hayashi catalyst, are highly effective organocatalysts for a variety of asymmetric transformations, including Michael additions.[10][11] These catalysts provide excellent stereocontrol in the conjugate addition of aldehydes or ketones to nitroalkenes, forming valuable γ-nitro carbonyl compounds, which are precursors to many biologically active molecules.[12][13]
Catalyst Design and Principle
The bulky diaryl(trialkylsilyloxy)methyl group at the C-2 position of the pyrrolidine ring creates a well-defined chiral pocket. This steric shielding directs the incoming electrophile (nitroalkene) to attack the enamine intermediate from one specific face, ensuring high enantioselectivity.[14] The catalyst operates through both HOMO-raising (enamine) and LUMO-lowering (iminium) activation modes, making it highly versatile.[10][11]
Performance Data
These catalysts are highly efficient for the Michael addition of various aldehydes and ketones to β-nitrostyrenes.
| Entry | Aldehyde/Ketone | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | 10 | 97 | 95:5 | 99 |
| 2 | Cyclohexanone | (E)-β-Nitrostyrene | 5 | 99 | 98:2 | 99 |
| 3 | Isobutyraldehyde | (E)-2-Nitro-1-phenylpropene | 10 | 96 | >95:5 | 91 |
| 4 | Acetone | (E)-β-Nitrostyrene | 10 | 95 | — | 96 |
| (Data is representative of results achieved with diarylprolinol silyl ether catalysts.[12][15][16]) |
Detailed Experimental Protocol
Reaction: Asymmetric Michael addition of propanal to (E)-β-nitrostyrene.
Materials:
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)
-
(E)-β-Nitrostyrene (0.5 mmol, 74.6 mg)
-
Propanal (2.0 mmol, 0.145 mL)
-
Toluene, anhydrous (1.0 mL)
-
Trifluoroacetic acid (TFA, co-catalyst, 10 mol%)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the diarylprolinol silyl ether catalyst (34.2 mg, 0.05 mmol) and trifluoroacetic acid (3.8 µL, 0.05 mmol).
-
Add anhydrous toluene (1.0 mL) and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add (E)-β-nitrostyrene (74.6 mg, 0.5 mmol) to the mixture.
-
Add propanal (0.145 mL, 2.0 mmol) dropwise over 5 minutes.
-
Stir the reaction at 0 °C, monitoring its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the γ-nitro aldehyde product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Application Note 3: The Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) Reaction
The HPESW reaction is a proline-catalyzed intramolecular asymmetric aldol reaction that provides access to the Wieland-Miescher ketone and related bicyclic structures.[17] This reaction was a landmark discovery in organocatalysis, demonstrating that a simple amino acid could facilitate complex cyclizations with high enantioselectivity.[18] It remains a vital tool for the synthesis of steroids and other terpenoids.
Experimental Workflow
The synthesis involves the cyclization of an acyclic triketone precursor using catalytic amounts of (S)-proline. The workflow is straightforward, involving reaction setup, monitoring, workup, and purification.
Performance Data
The classic reaction provides the bicyclic aldol product with excellent enantioselectivity.
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 3 | DMF | ~70 | 93 |
| (Data from the original Hajos-Parrish publication.[4][17]) |
Detailed Experimental Protocol
Reaction: Intramolecular aldol cyclization of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione.
Materials:
-
2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.49 mmol)
-
(S)-Proline (19 mg, 0.165 mmol, 3 mol%)
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Benzene
-
Saturated aqueous sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the triketone substrate (1.0 g, 5.49 mmol) in anhydrous DMF (10 mL) in a 50 mL round-bottom flask.
-
Add (S)-proline (19 mg, 0.165 mmol) to the solution.
-
Stir the mixture at room temperature for 72 hours.
-
After the reaction period, add 50 mL of benzene to the mixture.
-
Wash the organic solution with saturated aqueous NaCl solution (4 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude aldol product can be purified by recrystallization or flash column chromatography to afford the optically active bicyclic ketol.
-
Confirm structure and purity via NMR and determine enantiomeric excess via chiral HPLC or by converting to a diastereomeric derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hajos-Parrish-Eder-Sauer-Wiechert_reaction [chemeurope.com]
- 18. Highly enantioselective organocatalysis of the Hajos–Parrish–Eder–Sauer–Wiechert reaction by the β-amino acid cispentacin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Protocols for the Boc Deprotection of N-Methyl-Pyrrolidine Carbamates: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis and drug development due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[1][2] This document provides detailed protocols and comparative data for the deprotection of N-methyl-pyrrolidine carbamates, a common structural motif in medicinal chemistry. The choice of deprotection reagent and conditions is critical, especially when sensitive functional groups are present.[3] This note explores common strong acid protocols, as well as milder alternatives for complex substrates.
Comparative Data of Deprotection Protocols
The selection of an appropriate deprotection protocol depends on factors such as the substrate's sensitivity to acid, the desired salt form of the product, and practical considerations like reaction time and purification. While both trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are effective, they differ in kinetics, selectivity, and handling.[4] Milder methods offer alternatives for substrates that are incompatible with strong acids.[5][6]
| Reagent/Method | Typical Conditions | Reaction Time | Yield | Key Features & Considerations |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in Dichloromethane (DCM) | 30 min - 4 h | High to Quantitative | Fast and effective; TFA salts can be oily and difficult to crystallize.[4] Requires careful handling due to corrosivity. |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane | 30 min - 4 h | High to Quantitative | Often yields crystalline hydrochloride salts, aiding purification.[4] Anhydrous conditions are crucial. |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in MeOH, Room Temp. | 1 - 4 h | Up to 90% | Mild conditions suitable for acid-sensitive substrates.[6] |
| Thermal Deprotection | High-boiling solvent (e.g., TFE), 150°C | 1 - 2 h | Moderate to Good | A catalyst-free method suitable for substrates sensitive to strong acids. High temperatures may not be suitable for all substrates.[3] |
| Aqueous Conditions | Refluxing Water | < 15 min | High to Quantitative | An environmentally friendly "green" method; suitable for some substrates. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a standard method for the removal of a Boc group using a solution of trifluoroacetic acid in dichloromethane.[4]
Materials:
-
N-Boc-N-methyl-pyrrolidine carbamate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the Boc-protected N-methyl-pyrrolidine carbamate in anhydrous DCM (at a concentration of approximately 0.1 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.
Protocol 2: Boc Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This protocol is a common alternative to TFA, often yielding a crystalline hydrochloride salt of the deprotected amine.[4]
Materials:
-
N-Boc-N-methyl-pyrrolidine carbamate
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
Procedure:
-
If necessary, dissolve the Boc-protected N-methyl-pyrrolidine carbamate in a minimal amount of a suitable co-solvent (e.g., methanol or DCM).
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature. The deprotected N-methyl-pyrrolidine hydrochloride salt may precipitate.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[4]
-
If a precipitate has formed, collect the solid by filtration and wash with anhydrous diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be triturated with diethyl ether to induce solidification and then filtered.
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates containing acid-labile functional groups.[1][5][6]
Materials:
-
N-Boc-N-methyl-pyrrolidine carbamate
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc-N-methyl-pyrrolidine carbamate in anhydrous methanol.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.[5][6]
-
Upon completion, slowly add deionized water to the flask.
-
Extract the crude material with dichloromethane and wash the organic layer twice with deionized water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine. Further purification may be necessary.[1]
Visualizations
Boc Deprotection Mechanism (Acid-Catalyzed)
The acid-catalyzed removal of the Boc group proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[7]
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate and its derivatives have emerged as a significant scaffold in modern drug discovery, demonstrating considerable potential in the development of novel therapeutics. This versatile chiral building block is a key component in the design of potent and selective inhibitors for a range of biological targets, notably neutral sphingomyelinase 2 (nSMase2) and as a foundational structure for antiviral agents, particularly against Respiratory Syncytial Virus (RSV). The inherent structural features of the (R)-pyrrolidine ring, combined with the N-Boc and N-methyl substitutions, provide a unique three-dimensional architecture that facilitates precise molecular interactions with target proteins. The tert-butyl carbamate (Boc) group also serves to enhance metabolic stability, a desirable property in drug candidates.[1]
This document provides detailed application notes on the use of this scaffold in targeting nSMase2 and in the development of RSV fusion inhibitors. It includes comprehensive experimental protocols for relevant assays and a synthetic route to the core molecule, alongside quantitative data and visual diagrams to support researchers in this field.
I. Inhibition of Neutral Sphingomyelinase 2 (nSMase2)
Application Focus: Neurodegenerative Diseases and Inflammation
Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the hydrolysis of sphingomyelin to ceramide. Elevated nSMase2 activity is implicated in the biogenesis of extracellular vesicles (EVs) and has been linked to the pathology of various diseases, including Alzheimer's disease and neuroinflammation.[1] Consequently, the development of potent and selective nSMase2 inhibitors is a promising therapeutic strategy. The (R)-pyrrolidin-3-yl)carbamate scaffold has been successfully incorporated into highly potent nSMase2 inhibitors.
A notable example is Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC), a noncompetitive nSMase2 inhibitor with favorable pharmacokinetic properties.[2] The (R)-configuration of the pyrrolidine ring is crucial for the inhibitory activity of these compounds.
Quantitative Data: nSMase2 Inhibitors
| Compound Name/Reference | Scaffold Feature | IC50 (nSMase2) | Selectivity | Key Findings |
| PDDC [2] | (R)-pyrrolidin-3-yl)carbamate | 300 nM | Non-competitive inhibitor | Excellent overall ADME properties, stable in mouse and human microsomes.[2] |
| DPTIP | Thiophen-2-yl-1H-imidazol-2-yl)-phenol | 30 nM | >10-fold selective over other SMases | Potent inhibitor, but exhibits poor oral bioavailability.[2] |
| Larotrectinib derivative (3) [1] | Pyrazolo[1,5-a]pyrimidin-3-amine | ~1.5 µM | 3-fold selective over counter assay | Minimal structure required for nSMase2 inhibition within this series.[1] |
| Compound 11j [1] | N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine | < 0.3 µM | >10-fold selective over counter assay | Superior potency to PDDC, metabolically stable, and orally available with a favorable brain-to-plasma ratio.[1] |
Signaling Pathway: nSMase2 Inhibition and Downstream Effects
The following diagram illustrates the role of nSMase2 in ceramide production and EV biogenesis, and the mechanism of its inhibition.
References
Application Notes: (R)-3-(N-Boc-N-methylamino)pyrrolidine in the Synthesis of Urotensin-II Receptor Antagonists
Introduction
(R)-3-(N-Boc-N-methylamino)pyrrolidine is a versatile chiral building block in medicinal chemistry, particularly valuable for the synthesis of bioactive molecules targeting G-protein coupled receptors. Its rigid pyrrolidine scaffold and defined stereochemistry are crucial for achieving high affinity and selectivity in drug-receptor interactions. This document provides detailed protocols for the utilization of (R)-3-(N-Boc-N-methylamino)pyrrolidine in the synthesis of a potent Urotensin-II (U-II) receptor antagonist. U-II and its receptor are implicated in a variety of cardiovascular disorders, making antagonists of this system promising therapeutic agents.
The synthetic route described herein focuses on the preparation of a key intermediate, (S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate, which serves as a cornerstone for the elaboration into various U-II receptor antagonists. The methodology involves a stereoinvertive Mitsunobu reaction, a crucial step for establishing the desired stereochemistry for optimal biological activity.
Core Synthetic Strategy
The overall synthetic strategy hinges on a three-stage process:
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Preparation of the Chiral Alcohol: Conversion of (R)-3-(N-Boc-N-methylamino)pyrrolidine to the corresponding (R)-3-hydroxy-N-Boc-N-methylpyrrolidine.
-
Stereoinvertive Etherification: A Mitsunobu reaction between the chiral alcohol and a substituted phenol to form the key aryl ether linkage with inversion of configuration.
-
Elaboration to the Final Antagonist: Subsequent functional group manipulations, including nitro group reduction and amide bond formation, to yield the target bioactive molecule.
This approach allows for the modular synthesis of a library of antagonists by varying the phenolic and acylating partners.
Experimental Protocols
Protocol 1: Synthesis of (R)-tert-butyl 3-hydroxy-1-methylpyrrolidine-1-carboxylate
This protocol details the conversion of the starting aminopyrrolidine to the corresponding alcohol, a necessary precursor for the subsequent Mitsunobu reaction.
Reaction Scheme: (R)-3-(N-Boc-N-methylamino)pyrrolidine → (R)-tert-butyl 3-hydroxy-1-methylpyrrolidine-1-carboxylate
Materials and Equipment:
-
(R)-3-(N-Boc-N-methylamino)pyrrolidine
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Sodium nitrite (NaNO₂)
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Acetic acid (AcOH)
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Water (H₂O)
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
-
To a solution of (R)-3-(N-Boc-N-methylamino)pyrrolidine (1.0 eq) in a mixture of acetic acid and water (1:1), cooled to 0 °C in an ice bath, add sodium nitrite (1.5 eq) portion-wise over 30 minutes.
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Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.
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Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases and the pH is ~8.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexanes gradient) to afford (R)-tert-butyl 3-hydroxy-1-methylpyrrolidine-1-carboxylate as a colorless oil.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (R)-3-(N-Boc-N-methylamino)pyrrolidine | (R)-tert-butyl 3-hydroxy-1-methylpyrrolidine-1-carboxylate | NaNO₂, Acetic Acid | Acetic acid/H₂O | 0 to RT | 13 | ~75-85 |
Protocol 2: Synthesis of (S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate via Mitsunobu Reaction
This protocol describes the key stereoinvertive synthesis of the aryl ether intermediate. The Mitsunobu reaction facilitates the conversion of a secondary alcohol to an ether with a clean inversion of stereochemistry.[1]
Reaction Scheme: (R)-tert-butyl 3-hydroxy-1-methylpyrrolidine-1-carboxylate + 2-Bromo-5-methoxy-4-nitrophenol → (S)-tert-butyl 3-(2-bromo-5-methoxy-4-nitrophenoxy)-1-methylpyrrolidine-1-carboxylate → (S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate
Materials and Equipment:
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(R)-tert-butyl 3-hydroxy-1-methylpyrrolidine-1-carboxylate
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2-Bromo-5-methoxy-4-nitrophenol
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Triphenylphosphine (PPh₃)
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Diisopropyl azodicarboxylate (DIAD)
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Anhydrous Tetrahydrofuran (THF)
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Ethanol (EtOH)
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Water (H₂O)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Argon or Nitrogen atmosphere setup
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Syringe
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
Step 1: Mitsunobu Reaction
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To a solution of (R)-tert-butyl 3-hydroxy-1-methylpyrrolidine-1-carboxylate (1.0 eq), 2-bromo-5-methoxy-4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an argon atmosphere, cool the mixture to 0 °C in an ice bath.[1]
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Add diisopropyl azodicarboxylate (1.5 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below 5 °C.[1]
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Allow the reaction mixture to warm to room temperature and stir for 16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Purify the crude residue by silica gel column chromatography (Eluent: Ethyl acetate/Hexanes gradient) to yield (S)-tert-butyl 3-(2-bromo-5-methoxy-4-nitrophenoxy)-1-methylpyrrolidine-1-carboxylate.
Step 2: Nitro Group Reduction
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To a solution of the product from Step 1 in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
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Heat the mixture to reflux (approximately 80 °C) for 3 hours.
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Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (R)-tert-butyl 3-hydroxy-1-methylpyrrolidine-1-carboxylate | (S)-tert-butyl 3-(2-bromo-5-methoxy-4-nitrophenoxy)-1-methylpyrrolidine-1-carboxylate | PPh₃, DIAD, 2-Bromo-5-methoxy-4-nitrophenol | THF | 0 to RT | 16 | ~60-70 |
| (S)-tert-butyl 3-(2-bromo-5-methoxy-4-nitrophenoxy)-1-methylpyrrolidine-1-carboxylate | (S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate | Fe, NH₄Cl | EtOH/H₂O | 80 | 3 | ~85-95 |
Protocol 3: Synthesis of a Urotensin-II Receptor Antagonist
This protocol outlines the final amide coupling step to furnish a representative Urotensin-II receptor antagonist.
Reaction Scheme: (S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate + 4,5-Dimethoxy-2-nitrobenzoyl chloride → Amide Intermediate → Final Antagonist
Materials and Equipment:
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(S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate
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4,5-Dimethoxy-2-nitrobenzoyl chloride
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Amide Coupling
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To a solution of (S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add a solution of 4,5-dimethoxy-2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise.
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Stir the reaction mixture at room temperature for 4 hours.
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Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the Boc-protected amide intermediate.
Step 2: Boc Deprotection
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Dissolve the Boc-protected amide intermediate in DCM and add trifluoroacetic acid (10 eq).
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Stir the reaction at room temperature for 2 hours.
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Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
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Dry the organic layer, filter, and concentrate to yield the final Urotensin-II receptor antagonist.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| (S)-tert-butyl 3-(4-amino-2-bromo-5-methoxyphenoxy)-1-methylpyrrolidine-1-carboxylate | Boc-protected amide intermediate | 4,5-Dimethoxy-2-nitrobenzoyl chloride, Et₃N | DCM | 0 to RT | 4 | ~80-90 |
| Boc-protected amide intermediate | Final Urotensin-II Receptor Antagonist | Trifluoroacetic acid | DCM | RT | 2 | >95 |
Visualizations
Synthetic Pathway
Caption: Synthetic route to a Urotensin-II receptor antagonist.
Experimental Workflow for Mitsunobu Reaction
Caption: Workflow for the stereoinvertive Mitsunobu reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the Boc-protection of (R)-3-(methylamino)pyrrolidine.
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield of Desired Product | Incomplete Reaction: The reaction may not have gone to completion. | 1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and continue until the starting material is consumed. Reactions can sometimes require stirring overnight to ensure completion. 2. Optimize Temperature: While the reaction is often performed at room temperature, gentle heating may be required for less reactive substrates. Conversely, for highly reactive substrates, cooling the reaction mixture may be necessary to control the reaction rate. 3. Check Reagent Quality: Ensure that the di-tert-butyl dicarbonate ((Boc)₂O) is fresh and has not hydrolyzed. Use anhydrous solvents to prevent unwanted side reactions. |
| Formation of Di-Boc Protected Byproduct: The unprotected pyrrolidine nitrogen can also react with (Boc)₂O, leading to the formation of a di-protected species. | 1. Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of (Boc)₂O relative to the starting amine to favor mono-protection. 2. Slow Addition of (Boc)₂O: Add the (Boc)₂O solution dropwise to the reaction mixture to maintain a low concentration of the protecting agent, thereby reducing the likelihood of di-protection. 3. In Situ Mono-protonation: Before adding (Boc)₂O, treat the starting diamine with one equivalent of a strong acid (e.g., HCl) to selectively protonate one of the amino groups, rendering it less nucleophilic and preventing it from reacting. | |
| Difficulty in Product Purification | Similar Polarity of Products: The desired mono-Boc product, the di-Boc byproduct, and the unreacted starting material may have similar polarities, making separation by column chromatography challenging. | 1. Acid-Base Extraction: This is a highly effective method for separating the products. Acidify the reaction mixture with an aqueous acid (e.g., 1M HCl). The desired mono-Boc product and any unreacted starting amine will be protonated and move to the aqueous layer, while the neutral di-Boc byproduct will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH) and extract with an organic solvent to recover the purified mono-Boc product. 2. Column Chromatography: If acid-base extraction is not sufficient, column chromatography on silica gel can be employed. Use a carefully selected eluent system to achieve separation. A gradient elution may be necessary. |
| Presence of Unknown Impurities | Decomposition of (Boc)₂O: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture or heat, to form tert-butanol and carbon dioxide. | 1. Use Fresh Reagent: Always use fresh, high-quality (Boc)₂O. 2. Control Reaction Temperature: Avoid excessive heating of the reaction mixture. |
| Side Reactions with Solvent: The solvent may participate in side reactions under the reaction conditions. | 1. Choose Inert Solvents: Use common inert solvents for Boc protections such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the formation of the di-Boc protected byproduct, where both the secondary amine on the pyrrolidine ring and the methylamino group are protected with a Boc group. This occurs because both nitrogen atoms are nucleophilic and can react with di-tert-butyl dicarbonate.
Q2: How can I minimize the formation of the di-Boc byproduct?
A2: To minimize di-protection, you can employ several strategies:
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Control Stoichiometry: Use a slight excess (around 1.05 to 1.1 equivalents) of di-tert-butyl dicarbonate.
-
Slow Addition: Add the di-tert-butyl dicarbonate solution slowly to the reaction mixture.
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In Situ Mono-protonation: Add one equivalent of an acid like HCl to your starting material before the addition of the Boc anhydride. This will protonate the more basic nitrogen, reducing its nucleophilicity and favoring mono-protection at the other nitrogen.
Q3: My NMR spectrum shows signals for both the desired product and the di-Boc byproduct. How can I purify my product?
A3: Acid-base extraction is the most effective method. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The desired mono-Boc product and unreacted starting material will be protonated and move to the aqueous phase. The di-Boc byproduct will remain in the organic phase. After separating the layers, you can basify the aqueous layer and extract your desired product with an organic solvent.
Q4: Is column chromatography a suitable purification method?
A4: Yes, column chromatography on silica gel can be used for purification. However, due to the potentially similar polarities of the product and byproducts, it can be challenging. It is often used as a final polishing step after an initial purification by acid-base extraction.
Q5: What are the optimal reaction conditions for this synthesis?
A5: Typical conditions involve reacting (R)-3-(methylamino)pyrrolidine with di-tert-butyl dicarbonate in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. A base such as triethylamine (TEA) or sodium bicarbonate is often added to neutralize the acid formed during the reaction. The reaction is typically stirred for several hours to overnight.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general method and may require optimization for specific laboratory conditions.
Materials:
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(R)-3-(methylamino)pyrrolidine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate solution (NaHCO₃)
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Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve (R)-3-(methylamino)pyrrolidine (1.0 eq) in anhydrous DCM or THF.
-
Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in the same solvent to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Once the reaction is complete, quench the reaction by adding water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by acid-base extraction or column chromatography as needed.
Data Presentation
The following table summarizes expected outcomes and potential issues based on variations in the reaction conditions. The yields are illustrative and can vary based on the specific substrate and experimental setup.
| Parameter Varied | Condition | Expected Yield of Mono-Boc Product | Expected Yield of Di-Boc Byproduct | Notes |
| Equivalents of (Boc)₂O | 1.05 eq | High | Low | Optimal for selective mono-protection. |
| 2.2 eq | Low | High | Favors the formation of the di-protected product. | |
| Reaction Temperature | 0 °C to Room Temp | Good | Moderate | Standard condition, balances reaction rate and selectivity. |
| 50 °C | Potentially Lower | Potentially Higher | Increased temperature may decrease selectivity. | |
| Base | Triethylamine | Good | Moderate | Common organic base for this reaction. |
| No Base | Lower | Lower | Reaction may be slower and may not go to completion. |
Visualizations
Caption: Main reaction and side reaction in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
Technical Support Center: Purification of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The most common impurities can originate from the starting materials or side reactions during the synthesis. These may include:
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Unreacted (R)-tert-butyl pyrrolidin-3-ylcarbamate: Incomplete methylation can lead to the presence of the starting material.
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(R)-1-methyl-3-(methyl(tert-butoxycarbonyl)amino)pyrrolidin-1-ium iodide: Over-methylation of the pyrrolidine ring nitrogen can result in the formation of a quaternary ammonium salt.
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Residual Methylating Agent: Traces of the methylating agent (e.g., methyl iodide) or its byproducts.
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Byproducts from Boc-protection: Impurities from the synthesis of the starting material, (R)-tert-butyl pyrrolidin-3-ylcarbamate.
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Solvent Residues: Residual solvents from the reaction and purification steps.
Q2: My purified product appears as an oil instead of a solid. What should I do?
A2: "Oiling out" is a common issue. Here are a few strategies to induce crystallization:
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Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether.
-
Seed Crystals: If you have a small amount of solid product, adding a seed crystal to the oil can initiate crystallization.
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Solvent Removal: Ensure all solvents from the purification have been thoroughly removed under high vacuum.
-
Recrystallization from a different solvent system: Your current solvent system may not be ideal. A solvent screen to find a suitable system for recrystallization is recommended.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring column chromatography. It is advisable to use a staining agent like ninhydrin, which is effective for visualizing amines, to help distinguish the product from less polar impurities. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of fraction purity.
Q4: What is the best method to confirm the chemical identity and purity of the final product?
A4: A combination of analytical techniques is recommended for full characterization:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
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Mass Spectrometry (MS): To confirm the molecular weight of the product.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC can be used to confirm the enantiomeric purity.[1]
Troubleshooting Guides
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system. If the product and impurities are very close on TLC, consider a shallower gradient or an isocratic elution. |
| Co-elution of impurities with similar polarity. | If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina. | |
| Product is Tailing on the Column | The compound is too polar for the silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing. |
| The column is overloaded. | Use a larger column or reduce the amount of crude product loaded. | |
| Low Recovery of the Product | The product is highly polar and is sticking to the silica gel. | Use a more polar eluent system or switch to a different stationary phase like alumina. |
| The product is volatile and is being lost during solvent removal. | Use a rotary evaporator at a lower temperature and pressure. For smaller quantities, consider drying under a stream of inert gas. |
Recrystallization
| Problem | Possible Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The solution is too concentrated, or the cooling is too rapid. | Add a small amount of the "good" solvent to redissolve the oil, then allow it to cool more slowly. |
| The chosen solvent system is not suitable. | Perform a solvent screen to identify a better solvent or solvent pair for recrystallization. | |
| No Crystals Form Upon Cooling | The solution is too dilute. | Concentrate the solution by evaporating some of the solvent and then try cooling again. |
| Impurities are inhibiting crystallization. | Try to purify the compound further by another method, such as column chromatography, before attempting recrystallization. | |
| Low Yield of Crystals | The product has high solubility in the mother liquor at low temperatures. | Cool the solution to a lower temperature (e.g., in an ice bath or freezer) before filtration. |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent required to dissolve the crude product. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general method for the purification of this compound using flash column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Triethylamine (TEA)
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Hexane
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Ethyl Acetate
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Glass column for chromatography
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Collection tubes
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TLC plates, chamber, and UV lamp
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Ninhydrin stain
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a low polarity mixture like 98:2 DCM:MeOH).
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
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Elution: Begin elution with a low polarity mobile phase (e.g., 100% DCM or 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 0% to 10% MeOH in DCM). A small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase to prevent tailing of the amine product.
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Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
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TLC Analysis: Spot the collected fractions on a TLC plate and elute with a suitable solvent system (e.g., 90:10 DCM:MeOH). Visualize the spots under a UV lamp and then stain with ninhydrin to identify the fractions containing the purified product.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
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Crude or partially purified this compound
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A "good" solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, isopropanol).
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A "poor" solvent in which the compound is insoluble at low temperatures (e.g., hexane, diethyl ether).
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Erlenmeyer flask
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Hot plate
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent. Gently heat the mixture with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a few more minutes before hot filtration to remove the carbon.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Anti-Solvent Addition (if using a solvent pair): If using a "good"/"poor" solvent system, after dissolving the compound in the minimal amount of hot "good" solvent, slowly add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to make it clear again before allowing it to cool.
-
Crystal Growth: Allow the flask to stand undisturbed at room temperature, and then in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Presentation
Table 1: Representative Data for Flash Column Chromatography Purification
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel | Silica Gel |
| Mobile Phase | DCM / MeOH gradient (0-10%) + 0.1% TEA | Hexane / Ethyl Acetate gradient (0-50%) |
| Initial Purity | ~85% | ~85% |
| Final Purity | >98% | >97% |
| Recovery Yield | ~80% | ~75% |
Note: This data is illustrative and based on the purification of similar Boc-protected amines. Actual results may vary.
Table 2: Representative Data for Recrystallization Purification
| Solvent System | Initial Purity | Final Purity | Recovery Yield (1st Crop) |
| Ethyl Acetate / Hexane | ~95% | >99% | ~85% |
| Isopropanol / Diethyl Ether | ~95% | >99% | ~82% |
Note: This data is illustrative and based on the purification of similar Boc-protected amines. Actual results may vary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimization of N-Alkylation of Boc-Protected Pyrrolidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of Boc-protected pyrrolidines. Our aim is to help you navigate common experimental challenges and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-alkylation of Boc-protected pyrrolidines?
A1: The two primary methods for N-alkylation of Boc-protected secondary amines like pyrrolidine are direct alkylation with an alkyl halide and reductive amination.[1] Direct alkylation involves the reaction of the Boc-protected pyrrolidine with an alkyl halide in the presence of a base. Reductive amination involves the reaction of the pyrrolidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced to the N-alkylated product.
Q2: Which base is most suitable for direct N-alkylation?
A2: The choice of base is critical and depends on the reactivity of the alkylating agent and the substrate. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), cesium carbonate (Cs2CO3), and triethylamine (Et3N).[2][3] For less reactive alkyl halides, a strong base like NaH in a polar aprotic solvent like DMF is often effective.[3] For more sensitive substrates, a milder base like Cs2CO3 or Et3N may be preferred to minimize side reactions.
Q3: What are the typical solvents used for this reaction?
A3: Polar aprotic solvents are generally used for N-alkylation reactions. Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN) are common choices.[2][3] The selection of the solvent can influence the reaction rate and selectivity.
Q4: Can I use alkyl bromides for the N-alkylation, and are there any special considerations?
A4: Yes, alkyl bromides are frequently used as alkylating agents. However, they are generally less reactive than alkyl iodides. To improve the reaction rate, you might consider adding a catalytic amount of potassium iodide (KI) to the reaction mixture, which can undergo a Finkelstein reaction to generate the more reactive alkyl iodide in situ.[4]
Q5: What are some common side reactions to be aware of during N-alkylation?
A5: Several side reactions can occur, including over-alkylation (dialkylation if a primary amine is present), elimination reactions with certain alkyl halides (especially secondary and tertiary halides), and racemization if the pyrrolidine has a chiral center.[5][6] Careful control of reaction conditions such as temperature and stoichiometry is crucial to minimize these unwanted reactions.[5][6]
Troubleshooting Guide
Problem 1: Low or no product yield in direct N-alkylation.
| Potential Cause | Troubleshooting Step |
| Insufficiently strong base | For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be required.[3] |
| Poor solubility of reagents | Ensure your starting materials and base are soluble in the chosen solvent. If solubility is an issue, consider switching to a different solvent like DMF or DMSO.[4] |
| Low reactivity of alkyl halide | If using an alkyl bromide or chloride, consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction.[4] |
| Steric hindrance | If the alkyl halide or the pyrrolidine is sterically hindered, the reaction may require higher temperatures or longer reaction times.[5] |
| Moisture in the reaction | Ensure all glassware is oven-dried and reagents are anhydrous, especially when using moisture-sensitive bases like NaH.[5] |
Problem 2: Formation of significant byproducts.
| Potential Cause | Troubleshooting Step |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent or a slight excess of the amine. Slow addition of the alkylating agent can also help.[6] |
| Elimination byproduct | This is common with secondary and tertiary alkyl halides. Use a less hindered base and lower reaction temperatures.[5] |
| Boc-deprotection | If the reaction conditions are too harsh (e.g., strongly acidic or basic conditions at high temperatures), the Boc protecting group may be cleaved. Use milder conditions. |
Problem 3: Difficulty in product purification.
| Potential Cause | Troubleshooting Step |
| Unreacted starting material | If the reaction has not gone to completion, consider optimizing the reaction conditions (e.g., longer reaction time, higher temperature, or a more potent base/alkylating agent).[4] |
| Product is water-soluble | During aqueous work-up, polar products can be lost to the aqueous layer. Perform multiple extractions with an organic solvent and consider "salting out" the aqueous layer with brine to improve extraction efficiency.[5] |
| Co-elution of product and impurities | Optimize your column chromatography conditions (e.g., different solvent systems or stationary phases) to achieve better separation. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Boc-Protected Amines
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| N-Boc-aromatic anilines | Alkyl bromide | Cs2CO3 | DMF | 100°C | Not specified | [3] |
| N-Boc-L-phenylalanine | Methyl iodide | KOtBu | THF | -20°C | 95% | [2] |
| N-Boc-4-aminopyridine | Alkyl/benzyl halides | Electrogenerated acetonitrile anion | MeCN | Room Temp. | 78-86% (overall) | [7] |
| N-Boc-pyrrolidine | (Bromomethyl)cyclohexane | K2CO3 | MeCN/H2O | 50°C | 64% | [8] |
Experimental Protocols
Protocol 1: Direct N-Alkylation using Sodium Hydride
-
To a solution of Boc-protected pyrrolidine (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C.
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation using Cesium Carbonate
-
To a solution of Boc-protected pyrrolidine (1.0 eq) and the alkyl bromide (1.2 eq) in DMF (0.2 M), add cesium carbonate (2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for direct N-alkylation of Boc-protected pyrrolidines.
Caption: Troubleshooting guide for low yield in N-alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Deprotection of N-Boc-N-methylamines
Welcome to the Technical Support Center for challenges in the deprotection of N-Boc-N-methylamines. This resource is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-methylated secondary amines.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Incomplete or Sluggish Deprotection
Question: My deprotection of an N-Boc-N-methylamine is slow or stalls before completion using standard acidic conditions (e.g., TFA in DCM). What's going wrong?
Answer: This is a common challenge, often attributed to the unique structural features of N-Boc-N-methylamines.
-
Increased Steric Hindrance: The presence of the N-methyl group, in addition to the bulky Boc group, increases steric congestion around the carbamate nitrogen. This steric bulk can physically impede the approach of the acid catalyst, slowing down the cleavage reaction compared to less substituted amines.[1]
-
Insufficient Acid Strength or Concentration: Standard conditions that are effective for primary N-Boc amines may be insufficient for these more robust substrates. The rate of Boc cleavage can have a second-order dependence on the acid concentration, meaning a slight decrease in acid strength can significantly slow the reaction.[1]
-
Poor Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic. Absorbed water can reduce its effective acidity, leading to a slower deprotection.[2]
Solutions:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in dichloromethane (DCM). For resistant substrates, using neat TFA for a short period might be effective, but monitor closely for side reactions.
-
Elevate Temperature: Gently warming the reaction to room temperature or slightly above (e.g., 40 °C) can increase the reaction rate, but should be done cautiously to avoid potential side reactions.[2]
-
Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane is often more potent than TFA/DCM and can be effective for stubborn deprotections.[3]
-
Extend Reaction Time: Continue to monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for a longer duration.[2]
Issue 2: Formation of Side Products
Question: I've successfully removed the Boc group, but my product is contaminated with impurities. What are the likely side reactions and how can I prevent them?
Answer: The primary side reaction during acidic deprotection is alkylation by the tert-butyl cation.
-
Tert-butylation: The cleavage of the Boc group generates a stable tert-butyl cation (tBu⁺), which is a reactive electrophile. This cation can be "trapped" by any nucleophile present in the reaction, including the solvent, the deprotected amine product, or nucleophilic functional groups on your molecule (e.g., indoles, phenols, thioethers).[4]
Solutions:
-
Use Scavengers: Add a "cation scavenger" to the reaction mixture to trap the tBu⁺ before it can react with your product. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.
-
Work at Lower Temperatures: Running the reaction at 0 °C can sometimes minimize side reactions by reducing the rate of the alkylation pathway relative to the deprotection.
-
Choose a Milder Deprotection Method: If tert-butylation is a persistent issue, consider switching to a non-acidic or milder acidic method that does not generate a free tert-butyl cation with the same propensity for alkylation.
Issue 3: Degradation of Acid-Sensitive Functional Groups
Question: My starting material contains other acid-labile groups (e.g., acetals, t-butyl esters) that are being cleaved along with the N-Boc group. How can I achieve selective deprotection?
Answer: Strong acids like TFA and HCl lack selectivity between different acid-labile protecting groups.[4] In these cases, alternative methods are necessary.
Solutions:
-
Lewis Acid-Mediated Deprotection: Lewis acids offer a milder, non-protic alternative. Zinc bromide (ZnBr₂) in DCM is particularly effective for the selective deprotection of N-Boc groups on secondary amines.[5][6] Trimethylsilyl iodide (TMSI) is another mild option.[7]
-
Thermal Deprotection: Simply heating the N-Boc-N-methylamine, often in a high-boiling solvent like water, toluene, or 2,2,2-trifluoroethanol (TFE), can effect deprotection without any acid catalyst.[8] This method is advantageous for substrates that are sensitive to acid but stable at higher temperatures.
-
Milder Protic Acids: In some cases, milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can provide the desired selectivity.[9]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical conditions and outcomes for various methods used to deprotect N-Boc-N-methylamines and related secondary amines. Yields are highly substrate-dependent.
| Method | Reagent(s) | Solvent | Temperature (°C) | Typical Time | Typical Yield | Key Advantages & Disadvantages |
| Standard Acidic | 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 1 - 4 hours | >90% | Adv: Fast, effective, volatile reagents.[3] Disadv: Corrosive, risk of tert-butylation and cleavage of other acid-labile groups.[3] |
| Stronger Acidic | 4M HCl | 1,4-Dioxane | Room Temperature | 0.5 - 2 hours | >95% | Adv: Very effective, product often precipitates as a crystalline HCl salt.[3][10] Disadv: Highly corrosive, dioxane is a hazardous solvent. |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 1 - 72 hours | 70-82% | Adv: Milder, good for substrates with other acid-sensitive groups.[5] Disadv: Can require long reaction times and stoichiometric amounts of the Lewis acid. |
| Thermal | None (Catalyst-free) | Water or TFE | 100 - 240 °C | 15 min - 90 min | 44-93% | Adv: "Green" method, avoids acids entirely. Disadv: High temperatures may not be suitable for all substrates; can lead to other side reactions like racemization.[8] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard, robust method for N-Boc deprotection.
Materials:
-
N-Boc-N-methylamine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-N-methylamine (1 equivalent) in anhydrous DCM to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). Caution: This is an exothermic reaction that evolves gas (CO₂ and isobutylene). Ensure adequate ventilation.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. b. Carefully dissolve the residue in DCM or ethyl acetate. c. Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. d. Wash with brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate in vacuo to yield the deprotected N-methylamine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is often more effective than TFA for resistant substrates.
Materials:
-
N-Boc-N-methylamine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the N-Boc-N-methylamine (1 equivalent) in a minimal amount of a suitable co-solvent (e.g., methanol, DCM) if necessary.
-
Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected amine hydrochloride salt often precipitates from the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is frequently achieved within 30 minutes to 2 hours.[3]
-
Work-up: a. Upon completion, the precipitated hydrochloride salt can be collected by filtration. b. Wash the collected solid with cold, anhydrous diethyl ether. c. Dry the product under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the residue triturated with diethyl ether to induce crystallization.[10]
Visualizations
Troubleshooting Workflow for Incomplete Deprotection
Caption: A decision-making workflow for troubleshooting incomplete N-Boc-N-methylamine deprotection.
Logic for Selecting a Deprotection Method
Caption: A logical guide to selecting an appropriate deprotection method for N-Boc-N-methylamines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
Improving yield in reactions with (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
Welcome to the technical support center for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields and address common experimental challenges.
Section 1: General Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites and chemical properties of this compound?
A1: The primary reactive site is the secondary amine within the pyrrolidine ring (at position 1). This amine is a moderately strong nucleophile and the typical site for reactions such as acylation, alkylation, and reductive amination. The other nitrogen is part of a carbamate and is protected by a tert-butoxycarbonyl (Boc) group, making it non-nucleophilic under most conditions. The Boc group itself is labile under strong acidic conditions, which is a key consideration for reaction and workup procedures.[1][2]
Q2: What are the common stability issues I should be aware of when working with this compound and its derivatives?
A2: The main stability concern is the acid-lability of the N-Boc protecting group.[2] Exposure to strong acids (e.g., TFA, concentrated HCl) or even some Lewis acids can lead to unintended deprotection.[1] This generates a reactive tert-butyl cation, which can cause side reactions like alkylating other nucleophiles in the mixture.[1] Additionally, like many pyrrolidine derivatives, the ring can be susceptible to oxidation or dehydrogenation under harsh conditions, though this is less common.[3]
Q3: How can I effectively monitor the progress of reactions involving this starting material?
A3: Thin Layer Chromatography (TLC) is the most common and immediate method. A typical mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of triethylamine or ammonia to prevent streaking of the amine spots. For more accurate monitoring, especially for complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to track the consumption of starting material and the formation of the desired product and any byproducts.
Section 2: Troubleshooting Guide: Acylation & Amide Coupling Reactions
Low yield in acylation or amide coupling reactions is a frequent issue. The following Q&A addresses common failure points.
Q1: My acylation reaction with an acyl chloride is incomplete, and the yield is low. What are the potential causes?
A1: Incomplete acylation can stem from several factors:
-
Insufficient Base: A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is crucial to neutralize the HCl generated in situ. Without it, the starting amine becomes protonated and non-nucleophilic.
-
Steric Hindrance: The bulky N-Boc-N-methyl group can sterically hinder the approach of the acyl chloride.[4] The reaction may require elevated temperatures or longer reaction times.
-
Reagent Quality: Acyl chlorides can hydrolyze over time. Ensure you are using a fresh or properly stored reagent.
-
Low Temperature: While starting at 0 °C is standard to control exotherms, the reaction may need to be warmed to room temperature to proceed to completion.[4]
Q2: My peptide coupling reaction (e.g., using EDC/HATU) to form an amide bond is inefficient. How can I optimize it?
A2: Amide coupling efficiency depends on proper activation of the carboxylic acid and suppression of side reactions.
-
Choice of Coupling Reagent: For sterically hindered amines, stronger activating agents like HATU or COMU are often more effective than standard EDC/HOBt.
-
Base: Ensure the use of a non-nucleophilic base like DIPEA. Using a base like triethylamine can sometimes lead to side reactions with the coupling reagents.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they effectively dissolve reagents and intermediates.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagents can help drive the reaction to completion.
Data Presentation: Effect of Base and Solvent on Acylation Yield
The following table summarizes the yield of a model acylation reaction between this compound and benzoyl chloride under various conditions.
| Entry | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 0 to RT | 4 | 75 |
| 2 | DIPEA | DCM | 0 to RT | 4 | 88 |
| 3 | Pyridine | DCM | 0 to RT | 6 | 65 |
| 4 | DIPEA | THF | 0 to RT | 4 | 82 |
| 5 | DIPEA | DMF | 0 to RT | 2 | 91 |
Visualization: Troubleshooting Low Acylation Yield
Caption: Troubleshooting workflow for low yield in acylation reactions.
Section 3: Troubleshooting Guide: Reductive Amination
Reductive amination is a key transformation, but selecting the right conditions is critical for success.
Q1: My reductive amination is giving a low yield, with significant unreacted starting material. What's wrong?
A1: This often points to inefficient iminium ion formation or an inappropriate reducing agent.
-
pH Control: Imine/iminium formation is pH-dependent. For many reactions, adding a mild acid like acetic acid can catalyze this step. However, too much acid can protonate the starting amine, inhibiting the initial condensation.
-
Water Removal: The initial condensation to form the imine/enamine releases water. For sluggish reactions, using a dehydrating agent like molecular sieves can drive the equilibrium forward.
-
Reducing Agent: The choice of reducing agent is critical. Mild hydride donors that selectively reduce the iminium ion in the presence of the carbonyl are preferred. Sodium triacetoxyborohydride (STAB) is often the best choice as it is mild, effective at slightly acidic pH, and does not readily reduce most aldehydes and ketones.[5]
Q2: I am observing a significant amount of alcohol byproduct from the reduction of my aldehyde/ketone. How can I prevent this?
A2: This indicates your reducing agent is too reactive and is reducing the carbonyl starting material faster than the reductive amination can occur.
-
Avoid NaBH₄: Sodium borohydride (NaBH₄) will rapidly reduce most aldehydes and ketones, especially in protic solvents. It is generally only suitable for a two-step process where the imine is pre-formed.
-
Use a Selective Reagent: Switch to a more selective reducing agent like Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH₃CN). STAB is generally preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[5]
Data Presentation: Comparison of Reducing Agents for Reductive Amination
The table below shows the outcome of the reaction between this compound and cyclohexanone using different reducing agents.
| Entry | Reducing Agent | Additive | Time (h) | Desired Product Yield (%) | Alcohol Byproduct (%) |
| 1 | NaBH₄ | None | 2 | 35 | 60 |
| 2 | NaBH₃CN | Acetic Acid | 12 | 82 | <5 |
| 3 | NaBH(OAc)₃ | None | 6 | 93 | <2 |
| 4 | H₂ (50 psi), Pd/C | None | 24 | 78 | <2 |
Visualization: Side Reaction Pathways
Caption: Common side reaction pathways in reactions with the title compound.
Section 4: Purification Challenges
Q1: My product has high polarity and is difficult to extract from the aqueous layer during workup. How can I improve recovery?
A1: This is a common issue with amine products, which can be partially water-soluble, especially as their hydrochloride or trifluoroacetate salts.
-
Basify Carefully: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃ to deprotonate the product amine, making it more soluble in organic solvents.
-
'Salting Out': Add saturated sodium chloride solution (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and driving them into the organic layer.[4]
-
Multiple Extractions: Perform multiple extractions (3-5 times) with a suitable organic solvent like dichloromethane, ethyl acetate, or a 9:1 mixture of chloroform/isopropanol.[4]
Q2: My product streaks badly on silica gel, and I cannot separate it from the unreacted starting amine. What can I do?
A2: Amines are notorious for tailing on silica gel. This can be suppressed by:
-
Adding a Base to the Eluent: Add a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide to your mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If separation is still difficult, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 column.
Section 5: Key Experimental Protocols
Protocol 1: General Procedure for Acylation with an Acyl Chloride
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Inert Atmosphere: Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
-
Preparation: To a solution of the aldehyde or ketone (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or THF (approx. 0.1 M), add this compound (1.0 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30-60 minutes to allow for initial iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may bubble slightly.
-
Reaction: Stir at room temperature for 6-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until bubbling ceases.
-
Extraction: Extract the mixture three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Washing & Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
Stability of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and deprotection of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc (tert-butyloxycarbonyl) group on this compound?
A1: The Boc protecting group is generally stable under basic and neutral conditions, as well as in the presence of most nucleophiles and during catalytic hydrogenation. However, it is designed to be labile under acidic conditions. The stability of the Boc group on this compound is therefore highly dependent on the acidity of the environment. Complete cleavage can be achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Q2: What is the mechanism of Boc deprotection under acidic conditions?
A2: The deprotection of the Boc group is an acid-catalyzed process. The reaction proceeds through the following steps:
-
Protonation of the carbamate's carbonyl oxygen by an acid.
-
Cleavage of the tert-butyl-oxygen bond, which leads to the formation of a stable tertiary tert-butyl cation and a carbamic acid intermediate.
-
The carbamic acid is unstable and rapidly decomposes into the free amine ((R)-methyl(pyrrolidin-3-yl)amine) and carbon dioxide gas.
-
The liberated amine is then protonated by the acid to form the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate salt).
Q3: What are the primary causes of side reactions during the acidic deprotection of this compound?
A3: The main cause of side reactions is the formation of the highly reactive tert-butyl cation intermediate. This electrophile can react with any nucleophiles present in the reaction mixture. While the pyrrolidine ring itself is generally stable, other nucleophilic functional groups on the molecule or in the reaction mixture could be susceptible to tert-butylation.
**Q4: How can I prevent side reactions caused by the tert-butyl cation?
Preventing racemization during synthesis with chiral pyrrolidines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during chemical syntheses that utilize chiral pyrrolidines.
Troubleshooting Guide: Loss of Enantioselectivity
This guide addresses common issues that can lead to a reduction in enantiomeric excess (ee) or complete racemization of the desired product.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product. | 1. Inappropriate Solvent: The solvent significantly impacts the stability of the reaction's transition state, which in turn affects enantioselectivity.[1] Polar solvents can have a significant impact on the formation and stability of enamine intermediates.[2] | - Screen a range of solvents. Aprotic polar solvents such as DMSO, DMF, and acetonitrile are common starting points. Less polar solvents like dichloromethane (DCM) or toluene may also be effective depending on the reaction.[1] - Consider solvent mixtures to achieve an optimal balance of properties.[1] |
| 2. Suboptimal Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to racemization.[1][3] | - Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even lower can significantly improve enantioselectivity.[1] - Perform a temperature optimization study to find the best balance between reaction rate and enantiomeric excess.[1] | |
| 3. Incorrect Stoichiometry or Concentration: The relative concentrations of reactants and the catalyst can influence the reaction pathway and may lead to side reactions that diminish enantioselectivity.[1] | - Vary the catalyst loading. While typical loadings are between 5-20 mol%, optimization is often crucial.[1] - Adjust reactant concentrations. Higher concentrations can sometimes favor the desired reaction pathway.[1] | |
| 4. Presence of Impurities: Trace amounts of water, acid, or base can interfere with the catalytic cycle.[1] Water can also impact the regeneration of the catalyst in certain systems.[4] | - Use freshly distilled and anhydrous solvents. - Ensure all reagents are pure. - Perform reactions under an inert atmosphere (e.g., nitrogen or argon).[3] | |
| Product racemizes during purification. | 1. Racemization on Silica Gel: The acidic nature of standard silica gel can cause racemization of sensitive chiral compounds during column chromatography.[1] | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.[1] - Use an alternative stationary phase, such as neutral or basic alumina, or a bonded-phase silica.[1] |
| 2. High Temperatures During Workup: Prolonged heating during solvent removal or other workup steps can lead to racemization.[1] | - Use a rotary evaporator at reduced pressure and moderate temperature. [1] - Minimize the time the product is in contact with acidic or basic solutions. [1] - For highly sensitive products, consider non-thermal methods like lyophilization.[1] | |
| Inconsistent or non-reproducible results. | 1. Catalyst Deactivation: Impurities or side reactions with the substrate or solvent can deactivate the catalyst.[3] | - Ensure all reagents and solvents are pure and dry. [3] - Consider the stability of the catalyst under the reaction conditions. Immobilizing the catalyst on a support can sometimes enhance stability.[4] |
| 2. Catalyst Racemization: Under harsh conditions, the chiral pyrrolidine catalyst itself may racemize. | - While many pyrrolidine derivatives are robust, avoid prolonged exposure to strong acids, strong bases, or high temperatures to maintain the catalyst's enantiomeric integrity.[1] L-proline can be racemized in carboxylic acid solvents at elevated temperatures.[5] |
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of asymmetric synthesis and why is it problematic?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemic mixture). This is a significant problem in asymmetric synthesis because the goal is to produce a single enantiomer. The presence of the unwanted enantiomer can lead to decreased therapeutic efficacy of a drug, potential toxic side effects, and necessitates difficult and expensive purification steps.[1]
Q2: How does the structure of the chiral pyrrolidine catalyst affect its performance and susceptibility to causing racemization?
A2: The structure of the pyrrolidine catalyst is crucial. For instance, the secondary amine within the five-membered ring is key to forming the necessary enamine intermediates.[6] A nearby functional group, like the carboxylic acid in proline, acts as a bifunctional acid-base site, activating the electrophile and directing its approach to control stereoselectivity.[6][7][8] Modifications to the pyrrolidine ring, such as adding bulky groups, can create a more defined chiral pocket, potentially enhancing enantioselectivity.[1]
Q3: Can the chiral pyrrolidine catalyst itself racemize during the reaction?
A3: Yes, under certain conditions. While derivatives like N-Benzoyl-L-proline are generally more resistant to racemization than L-proline, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to the racemization of the catalyst's own chiral center.[1] It has been shown that L-proline can be racemized in carboxylic acid solvents in the presence of aldehydes.[5]
Q4: What is the role of enamine and iminium intermediates in these catalytic cycles?
A4: Enamine and iminium ions are key intermediates in organocatalysis by chiral pyrrolidines.[9][10] The chiral secondary amine of the catalyst reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate.[11][12] This enamine then attacks an electrophile. The chirality of the catalyst directs this attack, leading to the preferential formation of one enantiomer. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.[8][11]
Q5: How can I accurately determine the enantiomeric excess (ee) of my product?
A5: The most common and reliable methods for determining enantiomeric excess are chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[13] These methods use a chiral stationary phase to separate the two enantiomers, and the ee is calculated from the ratio of their peak areas.[13] Other techniques include NMR spectroscopy with chiral shift reagents and polarimetry.[13]
Data on Reaction Parameter Effects
The following table summarizes the impact of various reaction parameters on the enantiomeric excess (ee) of products in representative L-proline catalyzed reactions. This data can serve as a starting point for optimizing new reactions.
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Additive | ee (%) |
| Aldol Reaction | L-Proline | DMSO | Room Temp | None | 96 |
| Aldol Reaction | L-Proline | CH3CN | Room Temp | None | 80 |
| Aldol Reaction | L-Proline | DCM | 0 | None | 75 |
| Mannich Reaction | L-Proline | DMSO | Room Temp | None | >99 |
| Mannich Reaction | (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid | N/A | N/A | None | anti-selective |
| Michael Addition | Chiral Diamine | N/A | N/A | None | High ee |
Note: This table is a summary of representative data. Actual results will vary based on specific substrates and precise conditions. Data compiled from multiple sources.[1][14]
Visualizing Key Processes
Diagrams created using Graphviz to illustrate fundamental concepts in chiral pyrrolidine catalysis.
Key Experimental Protocols
Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a representative example for the reaction between a ketone and an aldehyde, catalyzed by L-proline.[10]
-
Preparation: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol).[10]
-
Solvent Addition: Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids have dissolved.[10]
-
Catalyst Addition: Add L-proline (0.1 mmol, 10 mol%) to the reaction mixture.[10]
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.[10]
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Protocol 2: Neutralization of Silica Gel for Chromatography
This procedure helps prevent racemization of acid-sensitive compounds during purification.[1]
-
Prepare Slurry: Prepare a slurry of silica gel in the desired, non-polar eluent (e.g., hexanes).
-
Add Base: To the slurry, add 1-2% triethylamine (v/v) relative to the total volume of the eluent.
-
Equilibrate: Stir the slurry gently for 15-30 minutes to ensure thorough mixing and neutralization.
-
Pack Column: Pack the column with the neutralized silica slurry as you normally would.
-
Elute: Run the column using an eluent that also contains a small amount (e.g., 0.5-1%) of triethylamine to maintain the neutral environment.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline. The specific column, mobile phase, and conditions must be optimized for each compound.[13]
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL).[13]
-
Racemic Standard: If available, prepare a solution of the racemic mixture of the product to identify the retention times of both enantiomers.
-
Instrument Setup:
-
Column: Install a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Use a pre-determined mixture of solvents, typically hexanes and isopropanol.
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detector: Set the UV detector to a wavelength where the compound absorbs.
-
-
Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Then, inject the sample from the asymmetric synthesis.
-
Calculation: Integrate the peak areas for each enantiomer (Area1 and Area2). Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
References
- 1. benchchem.com [benchchem.com]
- 2. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Enamine catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in pyrrolidine functionalization
Welcome to the technical support center for pyrrolidine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during the synthesis and modification of pyrrolidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: My reaction shows a low or no product yield. What are the most common initial checks I should perform?
A1: When facing low or no product yield, start by verifying the fundamentals. Ensure all reagents and solvents are pure and dry, as moisture and impurities can deactivate catalysts and participate in side reactions.[1] Perform reactions under a fully inert atmosphere (e.g., nitrogen or argon).[1] Double-check that reaction conditions such as temperature, time, and reactant concentrations are optimal, as deviations can halt the reaction.[1] Finally, confirm the integrity of your starting materials, as poor substrate reactivity due to electronic or steric properties can hinder the transformation.[1]
Q2: My reaction seems to stop before all the starting material is consumed. What could be the cause?
A2: Reaction stalling is often due to catalyst deactivation.[1] The catalyst can be poisoned by impurities in the reagents or solvent, or it may be degraded by side reactions.[1] In some cases, particularly in palladium-catalyzed C-H functionalization, a rapid loss of the active Pd catalyst has been observed, potentially due to the buildup of iodide.[2] Spiking the reaction mixture with a fresh portion of the catalyst can sometimes restart the reaction and confirm if deactivation is the issue.[2]
Q3: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
A3: Side product formation is a common challenge. To improve selectivity, consider the following:
-
Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.[3] Conversely, some reactions require reflux conditions to achieve good conversion.[1]
-
Solvent Choice: The solvent can profoundly impact selectivity. For instance, in 1,3-dipolar cycloadditions, changing from polar protic solvents (methanol) to more sterically hindered alcohols (isopropanol) can improve diastereoselectivity.[1]
-
Catalyst System: The choice of catalyst, ligand, and any additives is critical. For example, in Pd-catalyzed arylations, ligands can be screened to stabilize the on-cycle Pd species and prevent deactivation.[2]
-
Reagent Addition: Slow addition of one of the reagents can help maintain a low concentration of a reactive intermediate, thereby minimizing side reactions.
Q4: How does steric hindrance affect my pyrrolidine functionalization?
A4: Steric hindrance from bulky substituents on the pyrrolidine ring or the incoming reagent can significantly lower reaction rates and yields.[3] In C-H functionalization, bulky N-protecting groups (like N-Boc) can be used to direct the reaction to a less hindered position, such as C4 over C2.[4] If steric hindrance is suspected, you may need to modify the substrates by changing protecting groups or other functional groups to reduce their steric demand.[1][3]
Troubleshooting Guides
Issue 1: Low Conversion Rate in Palladium-Catalyzed C-H Arylation
This guide provides a systematic approach to troubleshooting low yields in the Pd-catalyzed C-H arylation of pyrrolidine derivatives, a powerful but often challenging transformation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion C-H arylation.
Detailed Steps & Solutions
-
Verify Reagent and Solvent Quality:
-
Problem: Trace water or impurities can poison the palladium catalyst.
-
Solution: Use freshly distilled/dried solvents and high-purity reagents. Ensure all glassware is oven-dried. Perform the reaction under a strict inert atmosphere (N₂ or Ar).
-
-
Optimize Reaction Conditions:
-
Problem: Suboptimal conditions can lead to incomplete conversion or catalyst degradation.
-
Solution: Systematically screen key parameters. More coordinating solvents like t-amyl-OH can lower conversion, while less coordinating ones like α,α,α-trifluorotoluene may improve yields.[4] The choice of base is also critical; weaker bases like K₂CO₃ or Cs₂CO₃ can be effective and tolerate more functional groups than strong bases like NaOtBu.[5]
-
-
Evaluate the Catalyst System:
-
Problem: The catalyst may be inactive, improperly loaded, or deactivating during the reaction.
-
Solution:
-
Catalyst Source: The choice of palladium precursor can be important. Pd(OAc)₂ is commonly used and can be more effective than others like Pd₂(dba)₃ in certain systems.[5]
-
Ligands: For challenging substrates, screening ligands may be necessary to stabilize the active catalytic species and prevent deactivation.[2]
-
Catalyst Deactivation: Kinetics experiments have shown that rapid loss of the active catalyst can occur.[2] If the reaction stalls, try adding a second portion of the catalyst to see if the reaction restarts.
-
-
Issue 2: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
This guide addresses factors influencing stereochemical outcomes in the synthesis of substituted pyrrolidines via 1,3-dipolar cycloadditions.
Decision Tree for Improving Selectivity
Caption: Decision tree for optimizing diastereoselectivity.
Detailed Steps & Solutions
-
Adjust Reaction Temperature:
-
Problem: Higher temperatures can provide enough energy to overcome the activation barrier for multiple transition states, leading to a mixture of diastereomers.
-
Solution: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy.[3]
-
-
Optimize the Solvent:
-
Problem: The solvent influences the stability of the transition states, directly impacting the stereochemical outcome.[1]
-
Solution: Conduct a solvent screen. An improvement in selectivity has been observed when moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol and tert-butanol.[1] Non-polar solvents may also favor one isomer over another.[3]
-
-
Modify Steric Factors:
-
Problem: Insufficient steric differentiation between the faces of the reactants can lead to poor facial selectivity.
-
Solution: If possible, increase the steric bulk of substituents on either the azomethine ylide or the dipolarophile.[3] For example, increasing the steric demand of the substituent on an amide nitrogen has been shown to improve diastereocontrol.[6]
-
Data Presentation
Table 1: Optimization Parameters for Pd-Catalyzed C-H Arylation of Pyrrolidine-3-carboxamide
| Parameter | Condition Tested | Yield of C4-Arylated Product (cis-isomer) | Key Observation | Reference |
| Base | AgOAc (2 equiv) | 28% | Initial conditions, significant C2 arylation observed. | [4] |
| K₂CO₃ (2 equiv) | 36% | Silver-free conditions improve yield slightly. | [4] | |
| K₂CO₃ (1 equiv) | 46% | Halving the base does not negatively impact the yield. | [4] | |
| Solvent | Toluene | 36% | Baseline solvent. | [4] |
| t-amyl-OH | Lowered Conversion | More coordinating solvents are detrimental. | [4] | |
| α,α,α-Trifluorotoluene | 46% | Less coordinating solvent improves yield. | [4] | |
| Additive | PivOH (0.5 equiv) | 46% | Addition of pivalic acid is beneficial. | [4] |
| PivOH (1 equiv) | 71% | Increasing PivOH and concentration significantly boosts yield. | [4] | |
| Concentration | 0.5 M | 46% | Standard concentration. | [4] |
| 1.0 M | 71% | Increased concentration improves reaction efficiency. | [4] |
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition
This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines, a common application of this reaction class.[1]
-
Materials & Setup:
-
Isatin derivative (1.0 mmol, 1.0 equiv)
-
α-Amino acid (1.0 mmol, 1.0 equiv)
-
Dipolarophile (e.g., an alkene or alkyne) (1.0 mmol, 1.0 equiv)
-
Catalyst (e.g., AgOAc/ligand, organocatalyst) (4 mol%)
-
Anhydrous solvent (5 mL)
-
10 mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser.
-
Inert atmosphere (Nitrogen or Argon).
-
-
Reaction Procedure:
-
To the round-bottomed flask, add the isatin derivative, α-amino acid, and the dipolarophile.
-
Add the chosen anhydrous solvent via syringe.
-
Add the catalyst to the mixture under a positive flow of inert gas.
-
Stir the resulting mixture at the optimized temperature (e.g., 100 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
If using a magnetic catalyst, separate it using an external magnet.[1]
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired pyrrolidine product.
-
Protocol 2: General Procedure for Palladium-Catalyzed C4-Arylation of N-Boc-Pyrrolidine-3-Carboxamide
This protocol is based on optimized conditions for the selective C-H functionalization at the C4 position.[4]
-
Materials & Setup:
-
N-Boc-pyrrolidine-3-carboxamide substrate (0.5 mmol, 1.0 equiv)
-
Aryl iodide (0.6 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.01 mmol, 2 mol%)
-
K₂CO₃ (0.5 mmol, 1.0 equiv)
-
PivOH (0.5 mmol, 1.0 equiv)
-
Anhydrous α,α,α-trifluorotoluene (0.5 mL, 1.0 M)
-
Reaction vial with a screw cap and magnetic stir bar.
-
Inert atmosphere (Nitrogen or Argon).
-
-
Reaction Procedure:
-
In a glovebox or under a positive flow of inert gas, add the pyrrolidine substrate, aryl iodide, Pd(OAc)₂, and K₂CO₃ to the reaction vial.
-
Add the magnetic stir bar.
-
Add the anhydrous α,α,α-trifluorotoluene, followed by the pivalic acid (PivOH).
-
Seal the vial tightly with the screw cap.
-
Place the vial in a preheated oil bath or heating block at the optimized temperature (e.g., 110 °C).
-
Stir vigorously for the required reaction time (e.g., 24 hours).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the cis-3,4-disubstituted pyrrolidine.
-
References
Technical Support Center: Column Chromatography Purification of Pyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of pyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying pyrrolidine derivatives by column chromatography?
A1: The primary challenges stem from the basic nature of the pyrrolidine nitrogen atom. This can lead to strong interactions with the acidic silanol groups on the surface of silica gel, the most common stationary phase. These interactions can cause several issues, including:
-
Peak Tailing or Streaking: The compound elutes from the column slowly and asymmetrically, leading to broad peaks and poor separation from impurities.[1][2][3]
-
Irreversible Adsorption: In some cases, the pyrrolidine derivative may bind so strongly to the silica gel that it does not elute at all, resulting in low or no recovery of the product.
-
Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive pyrrolidine derivatives.
Q2: How can I prevent peak tailing and improve the separation of my pyrrolidine derivative?
A2: To mitigate issues arising from the basicity of pyrrolidine derivatives, several strategies can be employed:
-
Use of a Mobile Phase Additive: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the mobile phase is a common and effective technique.[3][4] These additives compete with the pyrrolidine derivative for binding to the active sites on the silica gel, thus reducing tailing and improving peak shape.
-
Selection of an Appropriate Stationary Phase: Using a base-deactivated silica gel can significantly reduce unwanted interactions. Alternatively, other stationary phases like alumina or reversed-phase silica (C18) can be considered, depending on the polarity of the compound.
-
Optimization of the Mobile Phase: A systematic approach to selecting the solvent system is crucial. Thin-layer chromatography (TLC) should be used to screen different solvent mixtures to find the optimal polarity for good separation.
Q3: What is a suitable starting concentration for triethylamine (TEA) in the mobile phase?
A3: A common starting concentration for triethylamine in the mobile phase is 0.1-1% (v/v). However, the optimal concentration can vary depending on the specific pyrrolidine derivative and the chosen solvent system. It is advisable to start with a low concentration and gradually increase it while monitoring the separation by TLC to find the best balance between improved peak shape and retention time. In some HPLC applications, concentrations up to 20 mM have been used.[4]
Q4: My compound is not moving from the baseline on the TLC plate, even with a very polar solvent system. What should I do?
A4: If your compound remains at the baseline (Rf = 0), it indicates a very strong interaction with the stationary phase. Here are a few troubleshooting steps:
-
Add a Stronger Polar Solvent: Incorporate a small amount of a highly polar solvent like methanol or isopropanol into your mobile phase.
-
Incorporate an Additive: If you are not already using one, add triethylamine or ammonia to the eluent to reduce the strong adsorption of your basic compound.
-
Consider a Different Stationary Phase: Your compound may be too polar for silica gel. Consider using reversed-phase chromatography with a C18 column and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of pyrrolidine derivatives.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Peaks | Incorrect mobile phase polarity. | Optimize the solvent system using TLC. Aim for a difference in Rf values (ΔRf) of at least 0.2 between the desired compound and impurities. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the stationary phase mass.[5] | |
| Improperly packed column. | Ensure the column is packed uniformly without any cracks or channels. A poorly packed column leads to uneven solvent flow and band broadening. | |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Compound Elutes Too Slowly or Not at All | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. |
| Strong interaction with the stationary phase. | Add a basic modifier like triethylamine to the mobile phase.[3] | |
| Tailing or Streaking of Bands | Strong interaction of the basic pyrrolidine with acidic silica gel. | Add 0.1-1% triethylamine to the mobile phase.[3] |
| Use a base-deactivated silica gel. | ||
| Low Recovery of the Product | Irreversible adsorption to the stationary phase. | Use a mobile phase containing triethylamine or switch to a less acidic stationary phase like alumina. |
| Compound degradation on the column. | Test the stability of your compound on a small amount of silica gel before performing the column. If it is unstable, consider using a deactivated stationary phase or a different purification technique. | |
| Cracks or Bubbles in the Column Bed | Improper packing technique. | Pack the column using a slurry method to ensure a homogenous and stable bed. Avoid letting the column run dry. |
Data Presentation
The following table illustrates the typical effect of adding triethylamine (TEA) to the mobile phase on the Retention Factor (Rf) of a model pyrrolidine derivative in thin-layer chromatography (TLC), which is used to predict the behavior in column chromatography.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Triethylamine (TEA) Concentration (%) | Retention Factor (Rf) of N-Benzylpyrrolidine | Observations |
| 70:30 | 0 | 0.25 | Significant tailing |
| 70:30 | 0.5 | 0.35 | Reduced tailing, more compact spot |
| 70:30 | 1.0 | 0.40 | Symmetrical spot, minimal tailing |
| 50:50 | 0 | 0.50 | Moderate tailing |
| 50:50 | 0.5 | 0.60 | Minimal tailing, well-defined spot |
| 50:50 | 1.0 | 0.65 | Symmetrical and compact spot |
Note: This data is representative and the actual Rf values will vary depending on the specific pyrrolidine derivative and experimental conditions.
Experimental Protocols
Detailed Protocol for Flash Column Chromatography Purification of a Crude N-Substituted Pyrrolidine Derivative
This protocol outlines a general procedure for the purification of a moderately polar N-substituted pyrrolidine derivative using flash column chromatography.
1. Materials and Equipment:
-
Crude N-substituted pyrrolidine derivative
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA) (all HPLC grade)
-
Glass chromatography column with a stopcock
-
Sand (washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
-
Compressed air source with a regulator
2. Procedure:
-
Step 1: TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., different ratios of hexane:EtOAc).
-
To counteract the basicity of the pyrrolidine, add 0.5-1% TEA to the developing solvent.
-
The ideal solvent system should provide an Rf value of approximately 0.2-0.3 for the desired compound and good separation from impurities.
-
-
Step 2: Column Preparation (Slurry Method):
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:EtOAc 9:1 with 0.5% TEA). The slurry should be pourable but not too dilute.
-
Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.
-
-
Step 3: Sample Loading:
-
Dissolve the crude pyrrolidine derivative in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel. Repeat this step 2-3 times.
-
-
Step 4: Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of about one drop per second is a good starting point).
-
Collect the eluent in a series of labeled test tubes or flasks.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Step 5: Isolation of the Pure Compound:
-
Identify the fractions containing the pure desired product using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrrolidine derivative.
-
Mandatory Visualizations
Experimental Workflow for Column Chromatography
Caption: A typical workflow for the purification of pyrrolidine derivatives via flash column chromatography.
Signaling Pathway Involving a Pyrrolidine Derivative
Pyrrolidine dithiocarbamate (PDTC), a pyrrolidine derivative, is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in regulating inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by the pyrrolidine derivative PDTC.
References
Work-up procedures for reactions involving (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
This guide provides troubleshooting advice and frequently asked questions for researchers using (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most frequent application of this reagent is as a building block in the synthesis of more complex molecules, particularly for drug discovery. The primary reaction sites are the secondary amine of the pyrrolidine ring and the Boc-protected amine. Key reactions include:
-
N-Alkylation/N-Arylation: Introducing substituents on the pyrrolidine nitrogen.
-
Acylation/Sulfonylation: Forming amides or sulfonamides at the pyrrolidine nitrogen.
-
Boc-Deprotection: Removing the tert-butyloxycarbonyl (Boc) protecting group to liberate the primary amine for further functionalization.
Q2: How can I remove the Boc protecting group, and what is the typical work-up?
A2: The Boc group is typically removed under acidic conditions. A common and effective method is using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). The work-up procedure involves removing the excess acid and isolating the resulting amine salt or free amine.
Experimental Protocol: Boc-Deprotection
-
Dissolve the this compound derivative in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically 4-5 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
To isolate the free amine, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected amine.
Q3: I am seeing a significant amount of unreacted starting material after my N-alkylation reaction. What could be the cause?
A3: Incomplete N-alkylation can be attributed to several factors:
-
Insufficiently strong base: The secondary amine on the pyrrolidine ring requires a suitable base to be deprotonated for efficient alkylation. Consider using a stronger base or increasing the equivalents of the current base.
-
Steric hindrance: The incoming electrophile or the carbamate itself may present steric challenges. Increasing the reaction temperature or time may help overcome this.
-
Leaving group quality: A poor leaving group on your electrophile will slow down the reaction. Ensure you are using a good leaving group (e.g., I, Br, OTs).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield after aqueous work-up | The product may have some water solubility, especially if it is a salt. | Before separation, saturate the aqueous layer with NaCl to decrease the solubility of the organic product. Perform multiple extractions with the organic solvent. |
| Difficulty removing urea byproducts (from coupling agents like EDC) | Urea byproducts can be soluble in some organic solvents, complicating chromatographic purification. | After the reaction, acidify the mixture with dilute HCl. The desired product will move to the aqueous layer as a salt, while the urea byproduct remains in the organic layer and can be separated. Then, basify the aqueous layer and extract the product. |
| Incomplete reaction during acylation | The nucleophilicity of the pyrrolidine nitrogen is reduced by the electron-withdrawing effect of the carbamate. | Use a more reactive acylating agent (e.g., an acyl chloride instead of an anhydride). Increase the reaction temperature or prolong the reaction time. Ensure the base used is sufficient to scavenge the acid byproduct. |
| Product decomposition during work-up | The product may be unstable to acidic or basic conditions used during the aqueous wash. | Use milder wash conditions. For example, use a dilute solution of sodium bicarbonate instead of sodium hydroxide. If the product is acid-sensitive, avoid strong acid washes. |
Visual Workflow and Troubleshooting Diagrams
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for an incomplete reaction.
Validation & Comparative
Comparative ¹H NMR Analysis of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate and Structural Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate and its structural analogues. Due to the limited availability of a detailed, publicly accessible ¹H NMR spectrum for the target compound, this guide will focus on the analysis of the closely related and well-characterized compound, tert-butyl pyrrolidin-3-ylcarbamate. The influence of N-methylation and stereochemistry on the ¹H NMR spectrum will be discussed in a comparative context.
Data Presentation
The following table summarizes the ¹H NMR spectral data for tert-butyl pyrrolidin-3-ylcarbamate. This data serves as a baseline for understanding the spectral characteristics of this class of compounds. The expected shifts for this compound are inferred based on standard substituent effects.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| tert-butyl pyrrolidin-3-ylcarbamate | t-Bu (-C(CH₃)₃) | 1.45 | s | 9H | - |
| H4a, H4b | 1.80-2.10 | m | 2H | - | |
| H2a, H5a | 2.90-3.20 | m | 2H | - | |
| H2b, H5b | 3.20-3.50 | m | 2H | - | |
| H3 | ~4.0 | m | 1H | - | |
| NH (carbamate) | ~4.8 (broad) | br s | 1H | - | |
| NH (pyrrolidine) | variable (broad) | br s | 1H | - | |
| This compound (Predicted) | t-Bu (-C(CH₃)₃) | ~1.46 | s | 9H | - |
| N-CH₃ | ~2.8 | s | 3H | - | |
| H4a, H4b | ~1.9-2.2 | m | 2H | - | |
| H2a, H5a | ~3.0-3.3 | m | 2H | - | |
| H2b, H5b | ~3.3-3.6 | m | 2H | - | |
| H3 | ~4.5 | m | 1H | - | |
| NH (pyrrolidine) | variable (broad) | br s | 1H | - |
Note: The chemical shifts for tert-butyl pyrrolidin-3-ylcarbamate are approximate and based on typical values for similar structures. The predicted values for the target compound are estimations. The exact chemical shifts and coupling constants can vary based on the solvent, concentration, and instrument used.
Comparison with Alternatives
1. (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate: In a standard achiral NMR solvent such as CDCl₃, the ¹H NMR spectrum of the (S)-enantiomer is identical to that of the (R)-enantiomer. Distinguishing between enantiomers requires the use of a chiral solvent or a chiral shift reagent.
2. tert-butyl pyrrolidin-3-ylcarbamate: The primary difference in the ¹H NMR spectrum of the unmethylated analogue compared to the target compound is the absence of the N-methyl singlet and the presence of a carbamate N-H proton signal. The N-methyl group in the target compound is expected to appear as a sharp singlet around 2.8 ppm. The protons on the pyrrolidine ring, particularly the H3 proton, will experience a downfield shift due to the electronic effect of the adjacent N-methyl group.
Experimental Protocols
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, a small cotton plug can be placed in the pipette.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard one-pulse ¹H NMR experiment is run.
-
The data is Fourier transformed, phase-corrected, and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Mandatory Visualization
Caption: Workflow for ¹H NMR analysis.
Caption: Structures of the target compound and its analogue.
A Comparative Guide to the 13C NMR Characterization of N-Boc-N-methyl-pyrrolidines
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, N-Boc-N-methyl-pyrrolidine serves as a valuable building block. Accurate structural elucidation is paramount for ensuring the quality and reliability of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for this purpose. This guide provides a comparative analysis of the 13C NMR spectral data for N-Boc-N-methyl-pyrrolidine and related N-Boc protected cyclic amines, supported by experimental data from analogous compounds.
Comparison of 13C NMR Chemical Shifts
The table below summarizes the experimental 13C NMR chemical shift data for N-Boc-pyrrolidine, (R)-(-)-N-Boc-3-pyrrolidinol, and N-methylpyrrolidine. Based on these data, expected chemical shift ranges for N-Boc-N-methyl-pyrrolidine are also provided. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the pyrrolidine ring, with the N-methyl and Boc group carbons specified separately.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-CH3 (ppm) | Boc C=O (ppm) | Boc C(CH3)3 (ppm) | Boc C(CH3)3 (ppm) | Solvent |
| N-Boc-N-methyl-pyrrolidine (Expected) | ~54-56 | ~23-25 | ~23-25 | ~54-56 | ~30-32 | ~154-155 | ~79-80 | ~28-29 | CDCl3 |
| N-Boc-pyrrolidine | 46.4 | 24.9 | 24.9 | 46.4 | - | 154.7 | 79.2 | 28.6 | CDCl3 |
| (R)-(-)-N-Boc-3-pyrrolidinol | 45.2, 56.8 | 69.8 | 35.8 | 45.2, 56.8 | - | 154.8 | 79.3 | 28.7 | CDCl3 |
| N-methylpyrrolidine [1] | 54.5 | 22.8 | 22.8 | 54.5 | 40.1 | - | - | - | D2O |
Note: The chemical shifts for C2 and C5, as well as C3 and C4, in unsubstituted N-Boc-pyrrolidine and N-methylpyrrolidine are equivalent due to molecular symmetry. In substituted pyrrolidines like (R)-(-)-N-Boc-3-pyrrolidinol, this symmetry is broken, leading to distinct signals for these carbons. The expected values for N-Boc-N-methyl-pyrrolidine are predicted based on the influence of the N-methyl group observed in N-methylpyrrolidine and the electronic effects of the N-Boc group seen in the other examples.
Experimental Protocols
A standardized protocol for acquiring high-quality 13C NMR spectra is crucial for accurate and reproducible results.
Sample Preparation:
-
Weigh 10-20 mg of the N-Boc-N-methyl-pyrrolidine sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
NMR Spectrometer Setup and Data Acquisition:
-
The 13C NMR spectrum should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.
-
The sample is placed in the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
A standard proton-decoupled 13C NMR pulse sequence is used.
-
Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or as needed to achieve an adequate signal-to-noise ratio)
-
-
The chemical shifts are referenced to the residual solvent peak of CDCl3 at 77.16 ppm.[2][3]
Structural and Signaling Pathway Visualization
The following diagrams illustrate the general structure of N-Boc-N-methyl-pyrrolidine and the logical workflow for its characterization.
Caption: Molecular structure of N-Boc-N-methyl-pyrrolidine.
Caption: Experimental workflow for synthesis and characterization.
References
A Comparative Guide to HPLC Analysis for the Purity of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
For researchers, scientists, and drug development professionals, establishing the chemical and enantiomeric purity of chiral building blocks like (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate is a critical step in ensuring the synthesis of safe and effective pharmaceutical agents. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for purity assessment, focusing on two primary strategies: direct chiral separation and indirect analysis via pre-column derivatization.
The purity of a chiral compound encompasses both the presence of achiral impurities and the proportion of the desired enantiomer relative to its mirror image (the (S)-enantiomer). HPLC is a powerful and versatile technique for determining both of these aspects.[1][2] The choice between direct and indirect methods depends on available instrumentation, sample characteristics, and the specific analytical goals.
Comparison of Analytical Approaches
The two primary HPLC-based strategies for the purity analysis of this compound are direct enantioseparation on a Chiral Stationary Phase (CSP) and the formation of diastereomers through derivatization, followed by separation on a standard achiral column.
| Parameter | Direct Chiral HPLC | Indirect HPLC via Derivatization |
| Principle | Enantiomers are separated based on differential interactions with a chiral stationary phase (CSP), forming transient diastereomeric complexes.[3] | Enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which are then separated on a standard achiral column (e.g., C18).[4][5] |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose derivatives).[6][7] | Standard Achiral Reversed-Phase (e.g., C18).[8][9] |
| Method Development | Can be more complex, often requiring screening of various CSPs and mobile phase compositions to achieve separation.[10] | The primary challenge is in optimizing the derivatization reaction for completeness and avoiding side products. The subsequent HPLC separation is often straightforward. |
| Sample Preparation | Simple dissolution of the sample in the mobile phase or a compatible solvent. | Requires an additional, quantitative chemical reaction step, which may increase sample handling and potential for error. |
| Potential Issues | High cost of chiral columns; potential for poor resolution if the CSP is not well-matched to the analyte. | The derivatizing agent must be enantiomerically pure; reaction must be complete to ensure accurate quantification.[11] |
| Typical Throughput | Generally higher as it involves fewer sample preparation steps. | Lower due to the additional derivatization step. |
Experimental Protocols
The following protocols provide detailed starting points for method development. Optimization will likely be required to achieve the desired resolution and sensitivity for specific impurity profiles.
Method 1: Direct Chiral HPLC Analysis
This method is designed for the direct separation of the (R)- and (S)-enantiomers of tert-butyl methyl(pyrrolidin-3-yl)carbamate to determine enantiomeric purity.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: A polysaccharide-based Chiral Stationary Phase, such as one coated with cellulose tris(3,5-dimethylphenyl)carbamate (e.g., Chiralcel® OD) or amylose tris(3,5-dimethylphenyl)carbamate (e.g., Chiralpak® AD). A typical dimension would be 250 mm x 4.6 mm with a 5 µm particle size.[6][12]
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol. A common starting ratio is 90:10 (v/v) n-hexane:isopropanol.[6]
-
Additive: 0.1% (v/v) diethylamine (DEA) added to the mobile phase to improve the peak shape of the basic analyte.[6][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm, as the carbamate group has some absorbance at lower wavelengths.[13]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Indirect HPLC Analysis via Pre-column Derivatization
This method is suitable for determining enantiomeric purity using standard reversed-phase HPLC instrumentation after converting the enantiomers into diastereomers.
Instrumentation:
-
HPLC system with a UV detector.
-
Standard laboratory equipment for chemical reactions (vials, heating block if necessary).
Derivatization Protocol (Example with Marfey's Reagent):
-
Sample Solution: Prepare a ~1 mg/mL solution of this compound in a suitable solvent like acetonitrile/water.
-
Derivatization: To a defined volume of the sample solution, add a solution of a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), in acetone.[5] Add a mild base (e.g., sodium bicarbonate solution) to facilitate the reaction.
-
Reaction: Allow the reaction to proceed to completion (e.g., heat at 40-60°C for 1 hour). The reaction creates diastereomers that can be separated on an achiral column.
-
Quenching: Quench the reaction with an acid (e.g., HCl) to neutralize the base and stop the reaction.
-
Dilution: Dilute the final reaction mixture with the mobile phase to an appropriate concentration for HPLC analysis.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be:
-
0-20 min, 30% to 90% B
-
20-25 min, hold at 90% B
-
25-26 min, return to 30% B
-
26-30 min, hold at 30% B
-
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30 °C.[9]
-
Detection: UV at a wavelength appropriate for the derivatized product (e.g., 340 nm for Marfey's reagent derivatives).[5]
-
Injection Volume: 10 µL.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflows for the two analytical methods described.
Caption: Comparative workflows for direct and indirect HPLC purity analysis.
Caption: Decision logic for selecting an appropriate HPLC analysis method.
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 10. benchchem.com [benchchem.com]
- 11. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 13. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
Comparative Analysis of Analytical Techniques for (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization of (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, a chiral synthetic building block crucial in pharmaceutical development. The focus is on mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and chiral high-performance liquid chromatography (HPLC), offering insights into their respective strengths and applications in the analysis of this and similar molecules.
Introduction
This compound is a chiral amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Accurate characterization of its identity, purity, and stereochemistry is paramount in drug discovery and development pipelines. This guide presents a comparison of mass spectrometry for structural elucidation and molecular weight confirmation, NMR for detailed structural analysis, and chiral HPLC for enantiomeric purity assessment.
Mass Spectrometry Analysis
Predicted Fragmentation Pathway:
The fragmentation of this compound under electrospray ionization (ESI) is expected to be dominated by the lability of the Boc group.[1] The molecular ion [M+H]⁺ is predicted at m/z 201.16. Key fragmentation events include the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, and the loss of the entire Boc group (100 Da).[1][2] Subsequent fragmentation of the pyrrolidine ring can also occur.
A diagram illustrating the predicted primary fragmentation pathway is presented below.
Caption: Predicted ESI-MS fragmentation of this compound.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. Mass spectrometry provides rapid molecular weight confirmation and structural information through fragmentation. NMR spectroscopy offers detailed structural elucidation and confirmation of the covalent structure. Chiral HPLC is indispensable for determining enantiomeric purity. A summary of their performance is presented in the table below.
| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H & ¹³C) | Chiral HPLC-UV |
| Information Provided | Molecular Weight, Fragmentation Pattern, Structure | Covalent Structure, Functional Groups, Stereochemistry | Enantiomeric Purity, Quantification |
| Typical Sensitivity | High (pg - ng level) | Moderate (µg - mg level) | Moderate (ng - µg level) |
| Limit of Detection (LOD) | Low (sub-ng/mL) | High (µg/mL range) | Low to moderate (ng/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL) | High (µg/mL range) | Moderate (ng/mL range) |
| Resolution | High mass resolution achievable | Atomic resolution | High chromatographic resolution |
| Sample Throughput | High | Low to moderate | High |
| Primary Application | Identity Confirmation, Quantification | Structural Elucidation | Enantiomeric Separation, Purity |
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is designed for the analysis of polar, nitrogen-containing small molecules.
-
Instrumentation: HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an ESI source.
-
Chromatography Column: A reversed-phase C18 column suitable for polar compounds (e.g., with polar end-capping) or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Data Acquisition: Full scan mode (e.g., m/z 50-500) and product ion scan of the precursor ion (m/z 201.16).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the enantiomeric separation of N-Boc protected pyrrolidine derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is often effective, such as one based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 v/v). The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary to improve peak shape for basic compounds.
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25 °C (controlled).
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
Injection Volume: 5-20 µL.
Conclusion
The comprehensive analysis of this compound requires a multi-technique approach. Mass spectrometry is essential for rapid identity and purity assessment, while NMR spectroscopy provides definitive structural confirmation. Chiral HPLC is the gold standard for determining enantiomeric purity, a critical parameter for pharmaceutical applications. The selection and optimization of these techniques, guided by the protocols and comparative data presented here, will enable researchers to confidently characterize this and other chiral building blocks in their drug development endeavors.
References
Comparison of (R)- vs (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in synthesis
An Objective Comparison of (R)- and (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving the desired stereochemical outcome. The enantiomeric pair, (R)- and (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate, are valuable synthons for the introduction of a chiral pyrrolidine motif, a common scaffold in many biologically active compounds. This guide provides a comparative overview of these two enantiomers in synthesis, based on currently available scientific literature.
A Note on Comparative Data
A comprehensive review of published scientific literature and patent filings reveals a notable absence of direct comparative studies between (R)- and (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate under identical reaction conditions. The existing body of work predominantly focuses on the application of one enantiomer for the synthesis of a specific chiral target. Consequently, a direct, quantitative comparison of performance metrics such as reaction yield and enantiomeric excess in a standardized reaction is not possible at this time. This guide, therefore, presents individual applications of each enantiomer to illustrate their utility, while highlighting the current knowledge gap.
General Profile of the Enantiomers
| Feature | (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate |
| Molecular Formula | C₁₀H₂₀N₂O₂[1] | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol [1] | 200.28 g/mol |
| CAS Number | 392338-15-7[1] | 169750-01-0 |
| Chirality | (R)-enantiomer | (S)-enantiomer |
| Typical Role | Chiral building block | Chiral building block |
Application of this compound in Synthesis
The (R)-enantiomer is a key intermediate in the synthesis of various complex molecules. A notable application is in the preparation of precursors for kinase inhibitors and other pharmaceutically relevant compounds.
Example Synthesis: Preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate
One documented use of a derivative of the (R)-pyrrolidine scaffold is in the synthesis of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate. While this example does not start directly from this compound, it illustrates the synthetic utility of the (R)-pyrrolidine core. The synthesis commences with commercially available tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, which is then converted through a series of steps to the desired vinylpyrrolidine derivative.[2][3]
Experimental Protocol: Synthesis of diethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate
A crucial step in the aforementioned synthesis involves the reaction of (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate with diethyl malonate.
-
Reaction: To a solution of potassium tert-butoxide (187 g, 1.62 mol) in 1-methyl-2-pyrrolidinone (1.19 L), diethyl malonate (268 g, 1.67 mol) was added, maintaining the temperature below 35°C. The solution was heated to 40°C and stirred for 20-30 minutes. (R)-tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (112 g, 420 mmol) was then added, and the solution was heated to 65°C and stirred for 6 hours.[2]
-
Work-up and Yield: After completion, the reaction mixture was cooled and worked up to yield the desired product. In a specific instance of a related procedure, an overall yield of 62% was reported from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate.[2]
Caption: Synthetic pathway utilizing the (R)-pyrrolidine scaffold.
Application of (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate in Synthesis
The (S)-enantiomer is similarly employed as a chiral building block for the synthesis of complex molecular targets. Its applications are found in the development of various therapeutic agents.
Example Synthesis: Prodrug Compounds
In the synthesis of certain prodrugs, the (S)-pyrrolidine moiety is incorporated. For instance, (S)-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl 1H-imidazole-1-carboxylate is a key intermediate. This example, while not using the exact title compound, demonstrates the utility of a closely related (S)-pyrrolidine derivative.
Experimental Protocol: Synthesis of (S)-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl 1H-imidazole-1-carboxylate
-
Reaction: To a solution of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (5 g, 24.84 mmol) in acetonitrile (50 mL), were added DIPEA (13.02 mL, 74.5 mmol) and 1,1′-carbonyldiimidazole (8.06 g, 49.7 mmol). The reaction mixture was stirred at room temperature for 8 hours.[4]
-
Work-up and Yield: The reaction mixture was concentrated, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed, dried, and concentrated. The crude product was purified by chromatography to afford the title compound (6.2 g, 19.94 mmol).[4]
Caption: Synthetic pathway utilizing an (S)-pyrrolidine derivative.
Conclusion and Future Outlook
The enantiomers (R)- and (S)-tert-butyl methyl(pyrrolidin-3-yl)carbamate are evidently valuable chiral building blocks in organic synthesis, particularly for the construction of pharmaceutical compounds. However, the current scientific literature lacks direct comparative studies on their performance in identical synthetic transformations. The choice between the (R) and (S) enantiomer is dictated by the desired stereochemistry of the final target molecule, with the expectation that they will provide access to the corresponding enantiomeric products.
The absence of head-to-head comparative data represents a clear gap in the literature. Such studies would be of significant value to the chemical and pharmaceutical research communities, as they would provide quantitative data to guide the selection of these synthons and potentially reveal subtle differences in their reactivity and efficiency. Future research in this area would be highly beneficial for the advancement of asymmetric synthesis.
References
- 1. tert-Butyl methyl((3R)-pyrrolidin-3-yl)carbamate | C10H20N2O2 | CID 7019173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 3. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 4. US20220213099A1 - Prodrug compounds - Google Patents [patents.google.com]
A Comparative Guide to Alternative Protecting Groups for 3-Methylaminopyrrolidine
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The secondary amine of 3-methylaminopyrrolidine is a key functional group that often requires protection to prevent undesired side reactions. While tert-butyloxycarbonyl (Boc) is a conventional choice, a variety of alternative protecting groups offer distinct advantages in terms of stability, orthogonality, and ease of removal under specific conditions. This guide provides an objective comparison of several alternative protecting groups for 3-methylaminopyrrolidine, supported by experimental data and detailed protocols.
Comparison of Protecting Group Performance
The following table summarizes the key characteristics and performance of various protecting groups for the secondary amine of 3-methylaminopyrrolidine. The data is compiled from literature sources and provides a basis for selecting the most appropriate group for a given synthetic strategy.
| Protecting Group | Abbreviation | Protection Reagent(s) | Typical Protection Conditions | Typical Deprotection Conditions | Reported Yield (Protection) | Orthogonality and Remarks |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaHCO₃, Et₃N, DMAP), Solvent (e.g., DCM, THF, H₂O/Acetone), RT to 40°C[1] | Strong acid (e.g., TFA, HCl in dioxane)[1] | 92.5%[2] | Stable to hydrogenolysis and mild base. Acid-labile. |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NaHCO₃), Aqueous or organic solvent, 0°C to RT[3][4] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[5][6] | High yields reported for various amines[4] | Stable to acidic and basic conditions. Cleaved by hydrogenation. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., NaHCO₃, pyridine), Aqueous or organic solvent[7] | Secondary amine base (e.g., 20-30% piperidine in DMF)[3][7] | High yields reported for various amines | Stable to acid and hydrogenolysis. Base-labile. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Base (e.g., Et₃N), Organic solvent (e.g., DCM) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, Me₂NH·BH₃)[8] | High yields generally obtained | Stable to acidic and basic conditions used for Boc and Fmoc removal. Cleaved under neutral conditions. |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Teoc-OSu, Teoc-Cl | Base (e.g., pyridine, Et₃N), Organic solvent | Fluoride source (e.g., TBAF)[9][10] | 85-98% for various amines[11] | Stable to a wide range of acidic and basic conditions, and hydrogenolysis.[9][11] Cleaved by fluoride ions. |
| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (TFAA) | Anhydrous solvent (e.g., DCM, THF), often with a base, 0°C to RT[12] | Mild base (e.g., K₂CO₃/MeOH/H₂O) or NaBH₄/EtOH[12][13] | High yields generally achieved[14] | Stable to strong acids.[12] Cleaved under mild basic or reductive conditions. Orthogonal to acid-labile groups. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a secondary amine, applicable to 3-methylaminopyrrolidine, are provided below.
Boc Protection
-
Protection Protocol: To a solution of 3-methylaminopyrrolidine (1.0 eq) in a suitable solvent such as a mixture of water and acetone (10:1), is added di-tert-butyl dicarbonate (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 8-12 minutes. Upon completion, the product is isolated by extraction.[15]
-
Deprotection Protocol: The Boc-protected amine is dissolved in an organic solvent like dichloromethane or ethyl acetate, and treated with an excess of a strong acid, such as trifluoroacetic acid (TFA) or a 4M solution of HCl in dioxane. The reaction is typically stirred at room temperature for 1-2 hours. The deprotected amine salt is then isolated after removal of the solvent and excess acid.[1] A thermal deprotection at high temperatures (around 150°C) has also been reported.[16]
Cbz Protection
-
Protection Protocol: The amine (1.0 eq) is dissolved in an aqueous solution of a base like sodium carbonate (2.5 eq) and cooled in an ice bath. Benzyl chloroformate (1.1 eq) is added dropwise while maintaining the temperature below 5°C. The reaction is stirred for 2-4 hours at room temperature. After an extractive work-up and acidification, the Cbz-protected amine is obtained.[3][4]
-
Deprotection Protocol (Hydrogenolysis): The Cbz-protected compound is dissolved in a solvent like methanol or ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (e.g., balloon) at room temperature until the reaction is complete as monitored by TLC. The catalyst is removed by filtration through Celite, and the deprotected amine is obtained after solvent evaporation.[5][6]
-
Deprotection Protocol (Acidic Cleavage): The Cbz-protected amine is dissolved in a solution of 33% hydrogen bromide in acetic acid and stirred at room temperature. The deprotected amine hydrobromide salt precipitates and can be collected by filtration.[5]
Fmoc Protection
-
Protection Protocol: To a solution of the amine (1.0 eq) in aqueous media, Fmoc-Cl (1.2 eq) is added, and the mixture is stirred at 60°C. The product is then isolated by filtration and recrystallization.[17]
-
Deprotection Protocol: The Fmoc-protected amine is treated with a solution of a secondary amine base, typically 20-30% piperidine in an organic solvent like N,N-dimethylformamide (DMF). The reaction is usually complete within 10-30 minutes at room temperature.[3][7]
Alloc Protection
-
Protection Protocol: To a solution of the amine and a base such as triethylamine in an organic solvent like dichloromethane, allyl chloroformate is added. The reaction is typically stirred at room temperature.
-
Deprotection Protocol: The Alloc-protected amine is dissolved in an organic solvent (e.g., DCM). A palladium(0) catalyst, such as Pd(PPh₃)₄ (0.2 eq), and a scavenger, like phenylsilane (20 eq), are added. The reaction is stirred at room temperature for 2 hours.[18] An alternative system uses Me₂NH·BH₃ as the scavenger.[8]
Teoc Protection
-
Protection Protocol: The amine is dissolved in a suitable solvent with a base like triethylamine. A Teoc precursor such as Teoc-OSu or Teoc-Cl is added, and the reaction is stirred at room temperature. Yields for this reaction are generally high, ranging from 85% to 98%.[11]
-
Deprotection Protocol: The Teoc-protected amine is dissolved in a solvent like tetrahydrofuran (THF), and a fluoride source such as tetrabutylammonium fluoride (TBAF) is added. The reaction is stirred at room temperature until completion. A reported yield for this deprotection is 85%.[11]
Trifluoroacetyl (TFA) Protection
-
Protection Protocol: The amine is dissolved in an anhydrous solvent like dichloromethane under an inert atmosphere and cooled to 0°C. Trifluoroacetic anhydride (1.1-1.5 eq) is added slowly. The reaction is then stirred at room temperature for 1-4 hours.[12]
-
Deprotection Protocol: The N-trifluoroacetylated compound is dissolved in a mixture of methanol and water. An excess of a mild base like potassium carbonate is added, and the mixture is stirred at room temperature. After neutralization and extraction, the deprotected amine is isolated.[12][13]
Visualizations
The following diagrams illustrate the chemical structures and reaction workflows discussed in this guide.
Caption: Protection of 3-Methylaminopyrrolidine.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 1-Boc-3-Methylaminopyrrolidine | 454712-26-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Application of Teoc Protecting Group [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Trifluoroacetamides [organic-chemistry.org]
- 15. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to the Reactivity of N-Protected Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its chemical functionalization is often dictated by the nature of the nitrogen-protecting group. This guide provides an objective comparison of the reactivity of pyrrolidines bearing three common N-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). This comparison is supported by experimental data from the literature to aid in the rational design of synthetic strategies.
I. Stability and Deprotection of N-Protected Pyrrolidines
The choice of an N-protecting group is fundamentally linked to its stability under various reaction conditions and the ease of its removal. The orthogonality of the Boc, Cbz, and Fmoc groups allows for selective deprotection in the presence of other functional groups.
Table 1: Comparative Stability of N-Protected Pyrrolidines
| Condition | N-Boc-pyrrolidine | N-Cbz-pyrrolidine | N-Fmoc-pyrrolidine |
| Strong Acids (e.g., TFA, HCl) | Labile[1] | Generally Stable (cleaved by HBr/AcOH) | Stable |
| Weak Acids (e.g., Acetic Acid) | Stable | Stable | Stable |
| Strong Bases (e.g., NaOH, KOH) | Stable | Stable | Labile |
| Weak Bases (e.g., Piperidine, DBU) | Stable | Stable | Labile[2][3] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Labile[4] | Stable |
| Nucleophiles (e.g., thiols) | Generally Stable | Stable | Labile (with strong nucleophiles) |
Table 2: Common Deprotection Conditions for N-Protected Pyrrolidines
| Protecting Group | Reagent | Solvent | Temperature | Time | Yield |
| Boc | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 h | High |
| Cbz | H₂, Pd/C (10%) | Methanol or Ethanol | Room Temperature | 1-12 h | High[4] |
| Cbz | TMSI | Acetonitrile or DCM | Room Temperature | < 30 min | High[5] |
| Fmoc | 20% Piperidine in DMF | Dimethylformamide (DMF) | Room Temperature | 5-20 min | High[3] |
| Fmoc | 2% DBU / 2% Piperidine in DMF | Dimethylformamide (DMF) | Room Temperature | ~30 min | High[2] |
II. Comparative Reactivity in Key Transformations
The electronic and steric nature of the N-protecting group significantly influences the reactivity of the pyrrolidine ring, particularly at the α-carbon.
Acidity of α-Protons and Subsequent C-C Bond Formation
The electron-withdrawing nature of the carbonyl group in carbamate protecting groups acidifies the α-protons of the pyrrolidine ring, facilitating their removal by a strong base (lithiation) to form a nucleophilic intermediate that can react with various electrophiles.
N-Boc-pyrrolidine is the most extensively studied in this context. Its α-lithiation followed by reaction with electrophiles is a well-established method for the synthesis of 2-substituted pyrrolidines.
Table 3: Representative Yields for α-Functionalization of N-Boc-pyrrolidine via Lithiation
| Electrophile | Product | Yield (%) |
| Benzaldehyde | α-(hydroxy(phenyl)methyl)-N-Boc-pyrrolidine | 85 |
| Acetone | α-(1-hydroxy-1-methylethyl)-N-Boc-pyrrolidine | 78 |
| Methyl Iodide | α-methyl-N-Boc-pyrrolidine | 65 |
| Benzyl Bromide | α-benzyl-N-Boc-pyrrolidine | 72 |
| Trimethylsilyl chloride | α-(trimethylsilyl)-N-Boc-pyrrolidine | 66-76[5] |
Data compiled from various sources and are representative. Yields are highly dependent on specific reaction conditions.
Direct, quantitative comparative data for the α-lithiation and subsequent alkylation of N-Cbz-pyrrolidine and N-Fmoc-pyrrolidine is less readily available in the literature. However, based on the electronic properties of the protecting groups, the following qualitative trends can be inferred:
-
N-Cbz-pyrrolidine: The Cbz group is also electron-withdrawing, and α-lithiation is possible. However, the presence of the benzyl group offers a potential site for side reactions, and the conditions must be carefully chosen to avoid cleavage of the protecting group, especially with organolithium reagents that can act as nucleophiles.
-
N-Fmoc-pyrrolidine: The fluorenyl ring system is a strong chromophore, which can be sensitive to certain photochemical and redox conditions. The acidity of the proton on the fluorenyl ring means that strong bases could potentially lead to side reactions at the protecting group itself. However, α-alkylation of pyrrolidines can be achieved with a directing group, followed by Fmoc protection[6].
Ring Opening Reactions
The cleavage of the C-N bond in the relatively low-strain pyrrolidine ring is a challenging transformation. Recent advances have shown that the N-protecting group plays a crucial role in enabling such reactions. Reductive ring-opening of N-acyl and N-Boc pyrrolidines has been achieved using photoredox catalysis, often in the presence of a Lewis acid to activate the carbonyl group of the protecting group. While quantitative comparative data is scarce, the nature of the activating group (e.g., benzoyl vs. Boc) influences the reaction conditions and efficiency.
III. Experimental Protocols
Protocol 1: α-Arylation of N-Boc-pyrrolidine via Lithiation-Negishi Coupling
This protocol is adapted from established literature procedures[6][7].
Materials:
-
N-Boc-pyrrolidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
(-)-Sparteine or (+)-sparteine surrogate
-
Anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (Et₂O)
-
Zinc chloride (ZnCl₂) solution in THF
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
t-Bu₃P·HBF₄
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a solution of (-)-sparteine (1.2 equiv) in anhydrous MTBE at -78 °C under an inert atmosphere, add N-Boc-pyrrolidine (1.0 equiv).
-
Slowly add s-BuLi (1.2 equiv) and stir the mixture for 4 hours at -78 °C.
-
Add a solution of ZnCl₂ in THF (1.3 equiv) and allow the mixture to warm to room temperature.
-
In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ (0.05 equiv) and t-Bu₃P·HBF₄ (0.06 equiv) in anhydrous THF.
-
Add the aryl bromide (1.1 equiv) to the catalyst mixture.
-
Transfer the organozinc reagent to the catalyst-aryl bromide mixture and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 2: Deprotection of N-Cbz-pyrrolidine via Catalytic Hydrogenolysis
This is a standard and high-yielding protocol for Cbz group removal[4][8].
Materials:
-
N-Cbz-pyrrolidine
-
Palladium on activated carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve N-Cbz-pyrrolidine in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.
Protocol 3: Deprotection of N-Fmoc-pyrrolidine
This protocol utilizes a common method for Fmoc removal in peptide synthesis, which is applicable to N-Fmoc-pyrrolidine[3][9].
Materials:
-
N-Fmoc-pyrrolidine
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve N-Fmoc-pyrrolidine in DMF.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. Alternatively, the solvent can be removed under reduced pressure and the residue purified by chromatography.
IV. Visualizing Reaction Pathways and Workflows
Deprotection Pathways
The orthogonal nature of the Boc, Cbz, and Fmoc protecting groups is a cornerstone of modern organic synthesis. The following diagram illustrates the distinct deprotection pathways for each group on a pyrrolidine scaffold.
Caption: Orthogonal deprotection strategies for N-Boc, N-Cbz, and N-Fmoc protected pyrrolidines.
Experimental Workflow for Comparative Reactivity Study
A generalized workflow for comparing the reactivity of different N-protected pyrrolidines in an α-alkylation reaction is depicted below. This workflow highlights the key steps from starting material to product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
A Researcher's Guide to Determining Enantiomeric Excess in Chiral Pyrrolidines: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and application of chiral pyrrolidines. These valuable heterocyclic compounds are pivotal building blocks in numerous pharmaceuticals and catalysts, where stereochemistry dictates biological activity and efficacy. This guide provides an objective comparison of the most common analytical techniques for determining the enantiomeric excess of chiral pyrrolidines, supported by experimental data and detailed protocols to aid in method selection and implementation.
The principal methods for quantifying the enantiomeric composition of chiral pyrrolidines include chiral chromatography—namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Nuclear Magnetic Resonance (NMR) spectroscopy, which utilizes either chiral solvating agents or chiral derivatizing agents. Each technique offers distinct advantages and is suited to different analytical challenges.
Comparative Overview of Analytical Techniques
The choice of method for determining the enantiomeric excess of a chiral pyrrolidine depends on several factors, including the physical properties of the analyte, the required sensitivity, the availability of instrumentation, and whether the method needs to be preparative. The following tables summarize the key performance metrics for each technique.
| Technique | Typical Application | Principle | Advantages | Limitations |
| Chiral HPLC | Direct or indirect analysis of a wide range of pyrrolidine derivatives. | Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral column. | Broad applicability, high resolution, well-established, can be used for preparative separations. | Can require method development to find a suitable CSP and mobile phase, derivatization may be necessary. |
| Chiral GC | Analysis of volatile and thermally stable pyrrolidine derivatives. | Enantiomers are separated on a chiral stationary phase, often after derivatization to increase volatility. | High resolution and sensitivity, requires small sample sizes.[1] | Limited to volatile and thermally stable compounds, derivatization is often required.[1] |
| NMR with Chiral Solvating Agents (CSAs) | Rapid determination of ee for pyrrolidines with suitable functional groups for non-covalent interaction. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to separate NMR signals for each enantiomer. | Non-destructive, requires minimal sample preparation, rapid analysis. | Smaller chemical shift differences can limit accuracy, requires a relatively high concentration of both analyte and CSA. |
| NMR with Chiral Derivatizing Agents (CDAs) | Determination of ee and absolute configuration of pyrrolidines with reactive functional groups (e.g., amines). | Covalent reaction of the enantiomeric mixture with an enantiomerically pure CDA to form diastereomers with distinct NMR spectra.[2] | Large and easily quantifiable chemical shift differences, can also be used to determine absolute configuration (e.g., Mosher's acid analysis).[2] | Destructive to the sample, requires a chemical reaction and subsequent purification, potential for kinetic resolution errors. |
Quantitative Performance Data
The following table presents typical quantitative data for the determination of enantiomeric excess of chiral pyrrolidines using various methods. These values can vary significantly depending on the specific analyte, derivatizing agent, and instrumental conditions.
| Method | Analyte/Derivative | Resolution (Rs) / Chemical Shift Difference (Δδ) | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| Chiral HPLC | N-Boc-2-(aminomethyl)pyrrolidine | Rs > 1.5 | LOD: ~0.02 mg; LOQ: ~0.075% (for D-prolinamide derivative)[3] |
| Chiral GC | Derivatized (S)-1-Boc-2-(aminomethyl)pyrrolidine | Baseline separation | Not specified, but generally high sensitivity with FID or MS detectors. |
| NMR with CSA | Dipeptide derivatives (as models for complex pyrrolidines) | Δδ up to 0.486 ppm | Dependent on spectrometer strength and sample concentration. |
| NMR with CDA | Mosher's amide of a chiral amine | Δδ in ¹H NMR: 0.020 - 0.075 ppm; Δδ in ¹⁹F NMR: up to 1.24 ppm[4][5] | Dependent on spectrometer strength and sample concentration. |
Experimental Workflows and Logical Relationships
The general workflow for determining the enantiomeric excess of a chiral pyrrolidine sample involves several key steps, from sample preparation to data analysis. The choice of a specific path within this workflow depends on the selected analytical technique.
Caption: A generalized workflow for determining the enantiomeric excess of chiral pyrrolidines.
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). Alternatively, the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[6]
Protocol for Direct Analysis on a Chiral Stationary Phase:
-
Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD) are often effective for a wide range of compounds.
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. For basic pyrrolidines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of the chiral pyrrolidine sample in the mobile phase or a compatible solvent.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector is typically used.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Chiral Gas Chromatography (GC)
Principle: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase to separate volatile enantiomers. Derivatization is often necessary to increase the volatility and thermal stability of the pyrrolidine derivatives.[6]
Protocol for Analysis after Derivatization:
-
Derivatization:
-
Dissolve the chiral pyrrolidine sample in a dry, aprotic solvent (e.g., dichloromethane).
-
Add a derivatizing agent such as trifluoroacetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the amine to a more volatile derivative.
-
Allow the reaction to proceed to completion, then quench if necessary and prepare for injection.
-
-
Instrumentation:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A chiral capillary column (e.g., β-cyclodextrin-based).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split injection mode.
-
Temperature Program: An optimized temperature ramp is crucial for good separation (e.g., start at 100°C, ramp to 200°C at 5°C/min).
-
-
Data Analysis:
-
Calculate the enantiomeric excess based on the integrated peak areas of the two diastereomeric derivatives, as described for HPLC.
-
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid Method)
Principle: The chiral pyrrolidine is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to form a mixture of diastereomeric amides.[2] These diastereomers will exhibit different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for quantification.
Caption: Workflow for determining enantiomeric excess using Mosher's acid analysis.
Protocol:
-
Preparation of the (R)-Mosher's Amide:
-
In an NMR tube, dissolve the chiral pyrrolidine (1 equivalent) in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Add (R)-Mosher's acid chloride (1.1 equivalents).
-
Allow the reaction to proceed at room temperature until complete (monitor by TLC or NMR).
-
-
Preparation of the (S)-Mosher's Amide (Optional but recommended for absolute configuration determination):
-
Repeat the procedure in a separate NMR tube using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire a ¹H or ¹⁹F NMR spectrum of the reaction mixture. ¹⁹F NMR is often preferred due to the simpler spectra and larger chemical shift differences of the -CF₃ group.
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
-
Data Analysis:
-
Integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess using the formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ and Integral₂ are the integration values for the two diastereomers).
-
Conclusion
The determination of enantiomeric excess in chiral pyrrolidines is a crucial aspect of their synthesis and application. Chiral chromatography (HPLC and GC) offers high-resolution separation and is well-suited for routine analysis and preparative work. NMR spectroscopy, particularly with chiral derivatizing agents like Mosher's acid, provides a powerful tool for not only quantifying enantiomeric excess but also for determining the absolute configuration of chiral centers. The selection of the optimal method will depend on the specific characteristics of the pyrrolidine derivative and the analytical requirements of the research. This guide provides the foundational knowledge and protocols to enable researchers to confidently select and implement the most appropriate technique for their needs.
References
Spectroscopic Evolution: A Comparative Guide to Starting Material and Product Analysis
In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecular transformation is critical. Spectroscopic techniques provide a powerful, non-destructive means to observe the conversion of a starting material into a desired product.[1] This guide offers a comparative framework for utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to verify reaction success and assess product identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Environment
NMR spectroscopy is unparalleled in providing detailed structural information at the atomic level. By comparing the ¹H and ¹³C NMR spectra of the starting material and the product, one can pinpoint changes in the chemical environment of nearly every atom in the molecule.[1] Key indicators of a successful transformation include the appearance of new signals, the disappearance of reactant signals, and shifts in the positions (chemical shift, δ) of existing signals.
Data Presentation: ¹H & ¹³C NMR Comparison
Consider the hypothetical reduction of an aldehyde (Starting Material) to a primary alcohol (Product).
| Spectroscopic Data | Starting Material (Aldehyde) | Product (Primary Alcohol) | Interpretation of Change |
| ¹H NMR | |||
| Aldehyde Proton (CHO) | δ 9.8 ppm (singlet) | Signal disappears | Confirms reduction of the aldehyde group. |
| Methylene Protons (CH₂ OH) | N/A | δ 3.6 ppm (triplet) | Appearance of a new signal consistent with protons adjacent to a hydroxyl group. |
| Hydroxyl Proton (OH) | N/A | δ 2.5 ppm (broad singlet) | Appearance of a broad, exchangeable proton signal characteristic of an alcohol. |
| ¹³C NMR | |||
| Carbonyl Carbon (C =O) | δ 200 ppm | Signal disappears | Confirms loss of the carbonyl functional group. |
| Carbinol Carbon (C -OH) | N/A | δ 65 ppm | Appearance of a new signal in the alcohol region of the spectrum. |
Experimental Protocol: Acquiring an NMR Spectrum
-
Sample Preparation : Dissolve 5-10 mg of the analyte (starting material or purified product) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] Ensure the sample is fully dissolved to prevent spectral artifacts.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to ensure homogeneity.[2][3]
-
Acquisition : Set the appropriate acquisition parameters for the desired nucleus (¹H or ¹³C). For ¹H NMR, a single scan may be sufficient for concentrated samples, while more scans may be needed for dilute samples or for ¹³C NMR.[2][3] For reaction monitoring, spectra can be recorded at regular time intervals to track the disappearance of starting material and the appearance of product.[3][4][5]
-
Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak identification.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The completion of a reaction is often marked by the disappearance of a key vibrational band from the starting material and the emergence of a new band corresponding to the product's functional group.[6][7]
Data Presentation: Key IR Absorption Frequencies
Following the aldehyde to alcohol reduction example:
| Functional Group | Starting Material (Aldehyde) | Product (Primary Alcohol) | Interpretation of Change |
| Carbonyl Stretch (C=O) | ~1725 cm⁻¹ (strong, sharp) | Peak is absent | Confirms the aldehyde has been consumed. |
| Hydroxyl Stretch (O-H) | Absent | ~3300 cm⁻¹ (strong, broad) | Appearance of a broad peak confirms the formation of the alcohol. |
| C-O Stretch | ~1200 cm⁻¹ (moderate) | ~1050 cm⁻¹ (strong) | Shift and strengthening of the C-O single bond stretch is consistent with alcohol formation. |
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR Method)
The Attenuated Total Reflection (ATR) method requires minimal sample preparation.[8]
-
Background Spectrum : Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument signals.[9]
-
Sample Application : Place a small amount of the solid or liquid sample directly onto the ATR crystal.[8][9]
-
Apply Pressure : Use the pressure arm to press the sample firmly against the crystal, ensuring good contact.[8]
-
Acquire Spectrum : Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Cleaning : Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS): Weighing the Molecules
Mass spectrometry provides the exact molecular weight of a compound, offering definitive proof of a chemical transformation.[1] The molecular ion peak (M⁺) in the mass spectrum will shift from the mass of the starting material to the mass of the product. Analysis of fragmentation patterns can further corroborate the proposed structure of the product.[10][11]
Data Presentation: Molecular Ion Peak (m/z) Comparison
For the aldehyde (C₈H₁₆O, MW = 128.21) to alcohol (C₈H₁₈O, MW = 130.23) reduction:
| Spectroscopic Data | Starting Material (Aldehyde) | Product (Primary Alcohol) | Interpretation of Change |
| Molecular Ion Peak [M+H]⁺ (m/z) | 129.22 | 131.24 | The mass-to-charge ratio increases by 2, consistent with the addition of two hydrogen atoms. |
| Key Fragment Ions (m/z) | Fragments from loss of alkyl chains. | Prominent fragment from loss of H₂O (m/z = 113.22). | Change in fragmentation pattern supports the structural change from an aldehyde to an alcohol. |
Experimental Protocol: Acquiring a Mass Spectrum (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for a wide range of small molecules.[10]
-
Sample Preparation : Prepare a dilute solution of the sample (typically in the ppm or µg/mL range) in a suitable volatile solvent like methanol or acetonitrile.[9][12]
-
Infusion : The sample solution is introduced into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.
-
Analysis : The ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[13] The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Workflow for Spectroscopic Comparison
The following diagram outlines the logical workflow for comparing a starting material and its product to confirm a chemical reaction.
Caption: Experimental and analytical workflow for reaction monitoring.
Application in Drug Development: Kinase Inhibition Pathway
Spectroscopic analysis is fundamental in synthesizing and confirming the structure of novel drug candidates, such as kinase inhibitors. The product of a synthesis, once confirmed, can be used in biological assays.
Caption: Synthesis, confirmation, and mechanism of a kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. ekwan.github.io [ekwan.github.io]
- 3. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. homework.study.com [homework.study.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 13. zefsci.com [zefsci.com]
Navigating the Synthesis of Substituted Pyrrolidines: A Comparative Guide
The pyrrolidine ring is a cornerstone of many biologically active molecules and approved pharmaceuticals. Its prevalence in drug discovery underscores the critical need for efficient and stereoselective synthetic routes. This guide provides a comparative analysis of common synthetic strategies for constructing substituted pyrrolidines, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The synthesis of substituted pyrrolidines can be broadly categorized into two main approaches: the functionalization of a pre-existing pyrrolidine core, often derived from natural sources like proline, and the de novo construction of the ring from acyclic precursors. This guide focuses on the latter, comparing key cyclization strategies that offer versatility in introducing a wide range of substituents with controlled stereochemistry.
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy for a target substituted pyrrolidine depends on several factors, including the desired substitution pattern, stereochemical outcome, and scalability. Below is a comparison of three prominent methods: [3+2] Cycloaddition, Multicomponent Reactions (MCRs), and Intramolecular Cyclization.
| Synthetic Strategy | General Description | Typical Yield (%) | Diastereoselectivity (dr) | Key Advantages | Common Limitations |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole (e.g., azomethine ylide) with a dipolarophile (e.g., alkene) to form the five-membered ring. | 30 - 98%[1][2] | Good to Excellent (>25:1)[1] | High stereocontrol, construction of multiple stereocenters in one step.[3] | Requires specific precursors for the 1,3-dipole. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the product. | 40 - 96%[4][5] | Moderate to Excellent (99:1)[5][6] | High atom economy, operational simplicity, and rapid access to molecular diversity.[7][8] | Optimization can be complex due to multiple competing pathways. |
| Intramolecular Cyclization | Cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center. | 58 - 97%[9][10] | Good to Excellent (>20:1)[9] | Effective for creating specific substitution patterns and fused ring systems. | Synthesis of the linear precursor can be multi-stepped.[3] |
Experimental Protocols
Detailed methodologies for the key synthetic strategies are provided below to facilitate their application in a laboratory setting.
Protocol 1: [3+2] Cycloaddition for Diastereoselective Synthesis of Densely Substituted Pyrrolidines
This protocol describes the silver-catalyzed 1,3-dipolar cycloaddition between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide.[2]
Materials:
-
N-tert-butanesulfinyl imine (0.1 mmol)
-
α-imino ester (0.1 mmol)
-
Silver carbonate (Ag₂CO₃) (20 mol%)
-
Triethylamine (Et₃N) (20 mol%)
-
Toluene (0.1 M)
Procedure:
-
To a solution of N-tert-butanesulfinyl imine and α-imino ester in toluene, add silver carbonate and triethylamine.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude reaction mixture can be purified by column chromatography to yield the densely substituted pyrrolidine.
Protocol 2: Ytterbium-Catalyzed Three-Component Synthesis of Pyrrolidines
This protocol details a multicomponent reaction for the synthesis of cis-2,5-disubstituted pyrrolidines.[4]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 2.20 mmol)
-
Amine (e.g., Benzylamine, 2.20 mmol)
-
1,1-Cyclopropanediester (2.00 mmol)
-
Ytterbium triflate (Yb(OTf)₃) (0.20 mmol)
-
Dry Toluene (15 mL)
-
Activated 4 Å molecular sieves
Procedure:
-
Dissolve the aldehyde and amine in dry toluene and stir over activated 4 Å molecular sieves under an argon atmosphere for 30 minutes.
-
Add Yb(OTf)₃ and the 1,1-cyclopropanediester to the mixture.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction is worked up and purified to yield the pyrrolidine product. For the reaction of benzaldehyde, benzylamine, and 2-phenyl-1,1-carbomethoxycyclopropane, a 96% yield with a 93:7 cis/trans isomer ratio was reported.[4]
Protocol 3: Intramolecular Aminooxygenation of Alkenes for Diastereoselective Pyrrolidine Synthesis
This protocol describes the copper-promoted intramolecular aminooxygenation of a 4-pentenyl sulfonamide to yield a 2,5-cis-disubstituted pyrrolidine.[9]
Materials:
-
4-pentenyl sulfonamide substrate
-
Copper(II) 2-ethylhexanoate (Cu(EH)₂) (1.5 equiv)
-
TEMPO (3 equiv)
-
Cesium carbonate (Cs₂CO₃) (1 equiv)
-
Xylenes (0.1 M)
Procedure:
-
In a pressure tube, combine the 4-pentenyl sulfonamide substrate, Cu(EH)₂, TEMPO, and Cs₂CO₃ in xylenes.
-
Seal the tube and heat the reaction mixture to 130 °C for 24 hours.
-
After cooling, the reaction mixture is purified by column chromatography on silica gel to isolate the pyrrolidine product.
-
For α-substituted 4-pentenyl sulfonamides, this method typically yields 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1) and in high yields (76–97%).[9]
Visualizing Synthetic and Biological Pathways
Diagrams are provided to illustrate a typical synthetic workflow and a relevant biological signaling pathway involving a pyrrolidine-containing compound.
Caption: A typical workflow for a multicomponent reaction to synthesize substituted pyrrolidines.
Pyrrolidine derivatives have been identified as potent antagonists of the CXCR4 chemokine receptor, a key player in cancer metastasis.[11][12] The diagram below illustrates this signaling pathway.
Caption: The CXCR4 signaling pathway and its inhibition by a pyrrolidine-based antagonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab [colab.ws]
- 8. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate (CAS: 392338-15-7). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H20N2O2[1] |
| Molecular Weight | 200.28 g/mol [1] |
| Appearance | White solid |
| Storage Conditions | Keep in a dark, dry place, sealed at 2-8°C[2] |
Hazard Identification
This compound is associated with the following hazards:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
Harmful if inhaled (H332)[2]
-
May cause respiratory irritation (H335)[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial for safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving recommended: • Inner Glove: Nitrile rubber (min. 0.1 mm thickness) • Outer Glove: Butyl rubber or Neoprene (min. 0.3 mm thickness)[3] | Provides robust protection against potential skin contact. Always inspect gloves for degradation or punctures before use and change immediately upon contamination.[3][4] |
| Eye and Face Protection | Chemical splash goggles compliant with ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.[3] | Protects against severe eye damage from splashes. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. For larger quantities, a chemical-resistant apron and sleeves are recommended.[3] Ensure closed-toe shoes and long pants are worn.[3] | Protects skin from potential splashes and contact. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[3] If engineering controls are insufficient or exposure limits are exceeded, a NIOSH-approved full-face respirator with an appropriate cartridge (e.g., multi-gas/vapor) is required.[3][5] | Prevents inhalation of harmful vapors or dust. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Put on all required PPE as detailed in the table above.[3]
-
Inspect gloves for any signs of damage before use.[3]
2. Handling the Chemical:
-
Conduct all manipulations of the compound inside the chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[5]
-
Use non-sparking tools to prevent ignition.[5]
-
Avoid contact with skin and eyes and inhalation of vapor or mist.[5][6]
3. Post-Handling:
-
Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.[3]
-
Wash hands and forearms thoroughly with soap and water after completing work and removing PPE.[3]
Spill and Emergency Procedures
Small Spill (<100 mL):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[3]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.[3]
Large Spill (>100 mL):
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
-
In case of skin contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Unused Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4]
-
Contaminated Materials: Collect any absorbed spill material or contaminated PPE in suitable, closed, and labeled containers for disposal.[3][5]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. For combustible packaging, controlled incineration with flue gas scrubbing is a possibility.[5]
Discharge into the environment must be avoided.[5]
Experimental Workflow
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
